4-methoxy-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-7-4-2-5-6-3-4/h2-3H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFMDIJKEYGCRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415948 | |
| Record name | 4-methoxy-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14884-01-6 | |
| Record name | 4-methoxy-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 4-methoxy-1H-pyrazole: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural elucidation of 4-methoxy-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical characteristics, spectroscopic profile, and synthetic methodology, offering a valuable resource for researchers working with pyrazole derivatives.
Core Chemical Properties
This compound is a white to off-white solid at room temperature. Its fundamental chemical properties are summarized in the table below, providing a quick reference for experimental design and characterization.
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₂O | [1] |
| Molecular Weight | 98.10 g/mol | [1] |
| CAS Number | 14884-01-6 | [1] |
| Boiling Point | 95-96 °C at 0.2 Torr | [2] |
| Density (predicted) | 1.154 ± 0.06 g/cm³ | [2] |
| Appearance | White to off-white solid | [2] |
| pKa (predicted) | 15.51 ± 0.50 | [2] |
| Storage Temperature | 2-8°C | [2] |
Structure Elucidation
The structural confirmation of this compound relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. The predicted and experimental NMR data for this compound are detailed below.
¹H NMR Spectroscopy:
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4 | s | 1H | H5-pyrazole |
| ~7.2 | s | 1H | H3-pyrazole |
| ~3.6 | s | 3H | -OCH₃ |
| ~12.2 (broad) | s | 1H | N-H |
Note: The provided ¹H NMR data is based on an experimental spectrum from the BioMagResBank (bmse012649) in DMSO, with predicted values for other protons. The exact chemical shifts can vary depending on the solvent and experimental conditions.[3]
¹³C NMR Spectroscopy:
The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~140.0 | C4-pyrazole |
| ~135.0 | C5-pyrazole |
| ~125.0 | C3-pyrazole |
| ~55.0 | -OCH₃ |
Note: The ¹³C NMR data is predicted based on typical chemical shifts for pyrazole derivatives and has not been experimentally confirmed from the available search results.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z 98. The fragmentation pattern of pyrazoles typically involves the loss of HCN and N₂.[4][5]
Expected Fragmentation:
-
m/z 98: Molecular ion [C₄H₆N₂O]⁺
-
m/z 71: Loss of HCN
-
m/z 70: Loss of N₂
-
m/z 67: Loss of -OCH₃
-
m/z 43: Further fragmentation
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption peaks for this compound are predicted as follows:
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3300 | N-H stretching |
| 2900-3000 | C-H stretching (aromatic and aliphatic) |
| ~1600 | C=N stretching |
| ~1500 | C=C stretching (aromatic) |
| 1000-1300 | C-O stretching |
Note: The IR data is predicted based on characteristic frequencies for similar functional groups and has not been experimentally confirmed from the available search results.[1][6]
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from the synthesis of related methoxy-pyrazole derivatives.[7] A common method involves the methylation of a corresponding hydroxypyrazole precursor.
Workflow for the Synthesis of this compound:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS#: 14884-01-6 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 14884-01-6 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
4-methoxy-1H-pyrazole CAS number and IUPAC nomenclature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-methoxy-1H-pyrazole, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physical properties, synthesis protocols, spectroscopic data, and potential biological significance.
Chemical Identity and Properties
This compound, a substituted pyrazole, is characterized by a methoxy group at the 4-position of the pyrazole ring. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 14884-01-6 | [1][2][3] |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C4H6N2O | [1][3] |
| Molecular Weight | 98.10 g/mol | [3] |
| Appearance | White to off-white solid | |
| Storage Temperature | 2-8°C |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the methylation of a corresponding hydroxylated pyrazole precursor. Below is a representative experimental protocol.
Experimental Protocol: Synthesis via Methylation
This protocol is adapted from general methylation procedures for hydroxylated azaheterocycles.
Materials:
-
4-hydroxy-1H-pyrazole
-
Methyl iodide (CH3I)
-
Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A solution of 4-hydroxy-1H-pyrazole in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: The solution is cooled to 0°C in an ice bath. Sodium hydride is added portion-wise with careful monitoring of gas evolution. The mixture is stirred at this temperature for a specified time to ensure complete deprotonation of the hydroxyl group.
-
Methylation: Methyl iodide is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted multiple times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.
Spectroscopic Data
The structural confirmation of this compound is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
| ¹H NMR | ¹³C NMR | Mass Spectrometry |
| Chemical shifts (δ) are referenced to a standard solvent signal. | Chemical shifts (δ) are referenced to a standard solvent signal. | Data presented as mass-to-charge ratio (m/z). |
| Proton | Approx. δ (ppm) | Carbon |
| -OCH₃ | 3.7 - 3.9 | C-OCH₃ |
| Pyrazole-H | 7.0 - 7.5 | Pyrazole-C |
| NH | 11.0 - 13.0 (broad) |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Biological and Pharmacological Context
Pyrazole derivatives are a well-established class of compounds with a broad range of biological activities, making them privileged scaffolds in drug discovery.[5]
Potential Therapeutic Areas:
-
Anti-inflammatory: Many pyrazole-containing compounds exhibit potent anti-inflammatory properties.[6]
-
Anticancer: Certain pyrazole derivatives have been investigated as anticancer agents, showing cytotoxicity against various cancer cell lines.[7]
-
Antimicrobial: The pyrazole nucleus is a key component in some antimicrobial agents.
-
Kinase Inhibition: The pyrazole scaffold is found in several kinase inhibitors due to its ability to form key hydrogen bond interactions within ATP-binding sites.
The introduction of a methoxy group at the 4-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the pyrazole core, potentially enhancing its potency, selectivity, or metabolic stability.
This technical guide serves as a foundational resource for researchers working with this compound. The provided information on its synthesis, properties, and potential biological relevance is intended to facilitate further investigation and application in the field of drug development.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Methoxyphenyl)-1H-pyrazole | C10H10N2O | CID 12238131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ruiyitech.com [ruiyitech.com]
- 4. bmse012649 this compound at BMRB [bmrb.io]
- 5. ijpsr.info [ijpsr.info]
- 6. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 4-methoxy-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-methoxy-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms and is a prominent scaffold in medicinal chemistry. The presence of a methoxy group at the 4-position can significantly influence the electronic properties and biological activity of the pyrazole core, making it a molecule of interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of this compound, with a focus on experimental data and protocols relevant to researchers in the field.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. While experimental data for some properties are limited, predicted values from reliable sources are included to provide a more complete profile of the compound.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O | |
| Molecular Weight | 98.10 g/mol | |
| Physical Appearance | White to off-white or pale-yellow to yellow-brown solid | [1] |
| Boiling Point | 95-96 °C (at 0.2 Torr) | Predicted[2] |
| pKa | 15.51 ± 0.50 | Predicted[2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis of this compound
A common synthetic route to this compound involves the debenzylation of a protected precursor, 4-(Methoxy)-1-(phenylmethyl)-1H-pyrazole. The following protocol is based on a procedure described in the patent literature.
Experimental Protocol: Synthesis via Debenzylation
Materials:
-
4-(Methoxy)-1-(phenylmethyl)-1H-pyrazole
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
20% Palladium hydroxide on carbon (Pd(OH)₂/C)
-
Nitrogen (N₂) gas
-
Hydrogen (H₂) gas
Procedure: [2]
-
Dissolve 4-(Methoxy)-1-(phenylmethyl)-1H-pyrazole (15 mmol) in methanol (60 mL).
-
To this solution, add 1 M HCl (6.8 mL) and 20% Pd(OH)₂/C (3.8 mmol).
-
Evacuate the reaction system and subsequently flush with N₂ gas.
-
Evacuate the system again and then flush with H₂ gas.
-
Stir the reaction mixture vigorously at room temperature for 36 hours.
-
Upon completion of the reaction, filter the mixture to remove the catalyst.
-
Concentrate the filtrate under vacuum to yield this compound. The crude product can often be used in subsequent steps without further purification.
References
Spectroscopic data interpretation for 4-methoxy-1H-pyrazole (NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 4-methoxy-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and characterization, ensuring the integrity of research and development endeavors. This document presents a detailed examination of its spectral features, supported by predicted data tables and visualizations to facilitate a comprehensive understanding.
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from analyses of structurally similar compounds and established principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.5 - 7.6 | s | H-3, H-5 |
| ~3.8 | s | -OCH₃ |
| Broad signal | br s | N-H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~135 - 140 | C-3, C-5 |
| ~120 - 125 | C-4 |
| ~55 - 60 | -OCH₃ |
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3100 - 3300 | N-H stretch |
| ~2950 - 2850 | C-H stretch (aliphatic) |
| ~1500 - 1600 | C=C and C=N stretch (ring) |
| ~1250 - 1000 | C-O stretch (methoxy) |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (charge/mass ratio) | Fragment Ion |
| 98 | [M]⁺ (Molecular Ion) |
| 83 | [M - CH₃]⁺ |
| 69 | [M - CHO]⁺ |
| 55 | [M - CH₃ - CO]⁺ |
Interpretation of Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. The two protons on the pyrazole ring at positions 3 and 5 are chemically equivalent due to tautomerism and are therefore predicted to appear as a single singlet in the aromatic region, typically around δ 7.5-7.6 ppm. The three protons of the methoxy group (-OCH₃) will present as a sharp singlet further upfield, anticipated around δ 3.8 ppm. The N-H proton of the pyrazole ring is expected to give a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum will reflect the symmetry of the molecule. The C-3 and C-5 carbons are equivalent and should appear as a single peak in the downfield region of the spectrum, estimated to be around δ 135-140 ppm. The carbon atom at the 4-position, being directly attached to the electron-donating methoxy group, is expected to be more shielded and thus appear at a higher field, likely in the δ 120-125 ppm range. The carbon of the methoxy group will be observed in the typical region for such functionalities, around δ 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in this compound. A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring. The presence of the methoxy group will be confirmed by C-H stretching vibrations in the 2950-2850 cm⁻¹ region and a strong C-O stretching band between 1250 and 1000 cm⁻¹. The aromatic nature of the pyrazole ring will give rise to C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ range.
Mass Spectrometry (MS)
The mass spectrum of this compound is predicted to show a molecular ion peak [M]⁺ at an m/z of 98, corresponding to its molecular weight. The fragmentation pattern can provide further structural confirmation. Common fragmentation pathways for methoxy-substituted aromatic compounds include the loss of a methyl radical (CH₃•) to give a fragment at m/z 83, or the loss of a formyl radical (CHO•) resulting in a peak at m/z 69. Subsequent loss of carbon monoxide (CO) from the [M - CH₃]⁺ fragment could lead to a peak at m/z 55.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound.
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, most commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Infrared Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry: Mass spectra can be acquired using various ionization techniques, with Electron Ionization (EI) being common for providing detailed fragmentation patterns. The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Visualizing Spectroscopic Interpretation and Fragmentation
The logical flow of interpreting the combined spectroscopic data and a potential mass spectrometry fragmentation pathway are illustrated below using Graphviz.
Caption: Workflow for Spectroscopic Data Interpretation.
Caption: Predicted MS Fragmentation of this compound.
Understanding the Tautomerism and Stability of 4-methoxy-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazoles are a critical scaffold in medicinal chemistry, and understanding their tautomeric behavior is paramount for rational drug design. This technical guide provides an in-depth analysis of the tautomerism and stability of 4-methoxy-1H-pyrazole. We explore the structural isomers, the electronic influence of the methoxy substituent, and the methodologies employed to characterize the tautomeric equilibrium. This document serves as a comprehensive resource for researchers working with substituted pyrazoles, offering insights into their chemical behavior and analytical characterization.
Introduction to Pyrazole Tautomerism
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. A key characteristic of N-unsubstituted pyrazoles is their ability to exist as two or more rapidly interconverting tautomers. This phenomenon, known as annular tautomerism, involves the migration of a proton between the two nitrogen atoms. The position of this equilibrium is highly sensitive to the nature and position of substituents on the pyrazole ring, as well as the solvent and temperature.[1][2] For a 4-substituted pyrazole like this compound, two principal tautomers are possible.
Tautomeric Forms of this compound
The two potential tautomers of this compound are this compound and 4-methoxy-2H-pyrazole. Due to the symmetry of the substitution at the C4 position, these two tautomers are degenerate, meaning they are energetically equivalent and indistinguishable. Therefore, this compound exists as a single observable species, with the proton rapidly exchanging between the two nitrogen atoms.
A diagram illustrating the degenerate tautomeric forms of this compound.
Influence of the 4-Methoxy Group on Stability
The methoxy group (-OCH₃) at the C4 position influences the electronic properties of the pyrazole ring and, consequently, its stability. The methoxy group is an electron-donating group through resonance and an electron-withdrawing group through induction.
-
Resonance Effect: The lone pair of electrons on the oxygen atom can be delocalized into the pyrazole ring, increasing the electron density of the ring system. This resonance effect generally enhances the aromaticity and stability of the ring.
-
Inductive Effect: The electronegative oxygen atom pulls electron density away from the C4 carbon through the sigma bond, creating a slight electron-withdrawing inductive effect.
For this compound, the resonance effect is expected to be the dominant factor, leading to an overall increase in the stability of the pyrazole ring compared to unsubstituted pyrazole.
Experimental and Computational Characterization
The study of pyrazole tautomerism and stability relies on a combination of experimental techniques and computational modeling.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism.[1]
-
¹H NMR: In cases where tautomers are distinct and interconversion is slow, separate signals for the protons of each tautomer can be observed. For this compound, due to the degenerate nature of its tautomers, time-averaged signals are expected. The chemical shift of the N-H proton can provide information about hydrogen bonding and solvent interactions.
-
¹³C NMR: Similar to ¹H NMR, ¹³C NMR can distinguish between different tautomers if their interconversion is slow. The chemical shifts of the carbon atoms in the pyrazole ring are sensitive to the electronic environment and can be used to probe the influence of the methoxy group.
-
¹⁵N NMR: This technique directly probes the nitrogen atoms and is highly sensitive to their chemical environment, making it an excellent tool for studying tautomerism.[3]
Experimental Workflow for NMR Analysis:
References
An In-depth Technical Guide to the Solubility Profile of 4-methoxy-1H-pyrazole in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-methoxy-1H-pyrazole is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a detailed experimental protocol for determining the solubility profile, along with a framework for the presentation and interpretation of the resulting data.
Introduction to the Solubility of Pyrazole Derivatives
Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical and agrochemical research. The solubility of these compounds is a critical physicochemical property that influences their bioavailability and efficacy. Generally, the parent compound, pyrazole, exhibits greater solubility in organic solvents such as ethanol, methanol, and acetone compared to water.[1] The introduction of a methoxy group at the 4-position of the pyrazole ring is expected to influence its polarity and hydrogen bonding capabilities, thereby altering its solubility profile.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in peer-reviewed literature. Therefore, the following table is presented as a template for researchers to populate with their experimentally determined data. This structured format allows for a clear and comparative assessment of the compound's solubility.
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |
| Hexane | 1.88 | Gravimetric | ||
| Toluene | 2.38 | HPLC | ||
| Diethyl Ether | 4.34 | UV-Vis | ||
| Chloroform | 4.81 | Gravimetric | ||
| Ethyl Acetate | 6.02 | HPLC | ||
| Tetrahydrofuran (THF) | 7.58 | Gravimetric | ||
| Dichloromethane (DCM) | 9.08 | HPLC | ||
| Acetone | 21.0 | UV-Vis | ||
| Ethanol | 24.5 | HPLC | ||
| Methanol | 32.7 | UV-Vis | ||
| Dimethyl Sulfoxide (DMSO) | 46.7 | HPLC | ||
| Water | 80.1 | UV-Vis |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in various organic solvents using the widely accepted isothermal shake-flask method. This method is considered the "gold standard" for thermodynamic solubility determination.
3.1. Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks
-
Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis setup)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C) and agitation speed.
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution and precipitation rates are equal.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid particles.
-
Dilute the filtrate with a known volume of the respective solvent to a concentration suitable for the chosen analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted filtrate using a pre-validated analytical method (e.g., HPLC-UV, UV-Vis spectroscopy, or gravimetric analysis).
-
For UV-Vis or HPLC-UV, a calibration curve should be prepared using standard solutions of known concentrations.
-
For gravimetric analysis, a known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solid is determined.[2]
-
3.3. Data Analysis
-
Calculate the solubility in g/100 mL and mol/L based on the determined concentration and the dilution factor.
-
Perform each experiment in triplicate to ensure the reproducibility of the results.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Factors Influencing Solubility
The solubility of this compound in a given solvent is influenced by several factors:
-
Polarity: The principle of "like dissolves like" is a primary determinant. The polarity of both the solute (this compound) and the solvent will govern the extent of dissolution.
-
Hydrogen Bonding: The ability of the pyrazole ring's nitrogen atoms and the methoxy group's oxygen atom to act as hydrogen bond acceptors, and the N-H group to act as a hydrogen bond donor, will significantly impact solubility in protic solvents like alcohols and water.
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature, although there are exceptions.
-
Crystalline Form: Different polymorphs of a compound can exhibit different solubilities.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, this technical guide provides researchers with a robust framework for its determination. By following the detailed experimental protocol and utilizing the provided data presentation structure, scientists in drug development and other fields can systematically characterize the solubility profile of this compound. This information is indispensable for optimizing reaction conditions, developing purification strategies, and formulating new products containing this compound.
References
The Rising Therapeutic Potential of Novel 4-Methoxy-1H-Pyrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved drugs. Among its myriad of substituted analogues, novel 4-methoxy-1H-pyrazole derivatives are emerging as a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of the current understanding of their potential as anticancer, anti-inflammatory, and antimicrobial agents, complete with quantitative data, detailed experimental protocols, and insights into their potential mechanisms of action.
Biological Activities of this compound Derivatives
Recent research has highlighted the significant potential of this compound derivatives across several therapeutic areas. The introduction of a methoxy group at the 4-position of the pyrazole ring can profoundly influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby modulating its biological activity.
Anticancer Activity
Substituted pyrazole derivatives have shown considerable promise as anticancer agents, and those bearing a 4-methoxyphenyl group are no exception. These compounds have been reported to exhibit cytotoxic effects against a variety of cancer cell lines, often with IC50 values in the low micromolar range. The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular targets like tubulin and various protein kinases.[1][2]
Table 1: Anticancer Activity of Selected Methoxy-Substituted Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Proposed Mechanism of Action | Reference |
| 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (PTA-1) | MDA-MB-231 (Triple-Negative Breast Cancer) | 10 | Induction of apoptosis, cell cycle arrest, inhibition of tubulin polymerization | [1][3] |
| 1,3-diphenyl-1H-pyrazole derivative with methoxy group | HNO-97 (Head and Neck Cancer) | >80% inhibition at 100 µg/ml | Not specified | [2] |
| 1-(4-methoxyphenyl)-3,5-diphenyl-pyrazol-4-yl]pyrazol-3-yl]phosphane | Not specified | Not specified | Not specified | |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple-Negative Breast Cancer) | Not specified | Induction of apoptosis via ROS generation | [4] |
| 5-((1H-indol-3-yl)methyleneamino)-3-(4-methoxyphenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (7e) | HepG2 (Liver Cancer) | Not specified | Not specified | [5] |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib, a selective COX-2 inhibitor, being a prominent example. Novel this compound derivatives have also been investigated for their potential to modulate inflammatory pathways. The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.[6][7]
Table 2: Anti-inflammatory Activity of Selected 4-Methoxyphenyl-1H-Pyrazole Derivatives
| Compound | Assay | Activity | Reference |
| 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives | Prostaglandin inhibition | Significant activity at 2.5 and 5 mg/kg, comparable to celecoxib | [6][7] |
| 1,5-diaryl pyrazole with methoxy substituent | COX-2/5-LOX dual inhibition | Favorable cardiovascular profile compared to celecoxib | [7] |
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. The presence and position of substituents on the pyrazole ring play a crucial role in determining their antimicrobial efficacy.[5][8]
Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide derivative | Escherichia coli | 0.25 | [5] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | 0.25 | [5] |
| Pyrazole-based pyrido[2,3-d]pyrimidine-dione derivative (4r) | S. pneumoniae | 62.5 | [9] |
| 4-functionalized-pyrazoles | Staphylococcus aureus MTCC96 | 64 | [10] |
| 4-functionalized-pyrazoles | Bacillus subtilis MTCC121 | 32 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of this compound derivatives.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549, HepG2)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Activity: In Vitro COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
This compound derivatives (dissolved in DMSO)
-
Reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Compound Incubation: In a 96-well plate, add the reaction buffer, heme, and the test compound or reference inhibitor at various concentrations.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the wells and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Reaction Termination: Stop the reaction after a defined time (e.g., 2 minutes) by adding a stopping solution (e.g., 1 M HCl).
-
PGE2 Measurement: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the control (no inhibitor). Determine the IC50 values for both COX-1 and COX-2 and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Potential Signaling Pathways and Mechanisms of Action
While the precise molecular mechanisms of novel this compound derivatives are still under active investigation, studies on related pyrazole compounds suggest their involvement in several key signaling pathways that are crucial for cell survival, proliferation, and inflammation.
Anticancer Mechanisms: Targeting Pro-Survival Pathways
Many pyrazole derivatives exert their anticancer effects by modulating signaling pathways that are frequently dysregulated in cancer. The PI3K/Akt/mTOR and MAPK pathways are central to cell growth and survival, and their inhibition is a key strategy in cancer therapy.[4]
PI3K/Akt/mTOR Pathway: This pathway is often hyperactivated in cancer, promoting cell proliferation and inhibiting apoptosis. Pyrazole derivatives may inhibit key kinases in this pathway, such as PI3K, Akt, or mTOR, leading to cell cycle arrest and apoptosis.
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Inhibition of key components of this pathway, such as ERK or JNK, by pyrazole derivatives could contribute to their anticancer effects.[11]
Anti-inflammatory Mechanisms: Modulation of Inflammatory Pathways
The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to interfere with pro-inflammatory signaling cascades.
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2. Some pyrazole compounds have been shown to inhibit the activation of NF-κB, thereby downregulating the inflammatory response.[12]
MAPK Pathway in Inflammation: The p38 MAPK and JNK pathways are also critically involved in the inflammatory response by regulating the production of pro-inflammatory cytokines. Inhibition of these kinases by this compound derivatives could be a key mechanism for their anti-inflammatory activity.[11][13]
Conclusion and Future Directions
Novel this compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The available data strongly suggest their potential as anticancer, anti-inflammatory, and antimicrobial agents. However, to fully realize their therapeutic potential, further research is imperative.
Future studies should focus on:
-
Synthesis and screening of a wider range of derivatives to establish clear structure-activity relationships (SAR).
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.
-
In vivo studies to evaluate their efficacy, pharmacokinetics, and safety profiles in relevant animal models.
-
Development of drug delivery systems to enhance their bioavailability and target specificity.
The continued exploration of this promising class of compounds holds the potential to deliver novel and effective treatments for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptglab.com [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of 4-methoxyhonokiol is a function of the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB, JNK and p38 MAPK inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-methoxy-1H-pyrazole: Safety, Handling, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and material safety data sheet (MSDS) information for 4-methoxy-1H-pyrazole. The following sections detail its physicochemical properties, potential hazards, safe handling procedures, and emergency protocols, tailored for a technical audience in research and development.
Chemical and Physical Properties
This compound is a heterocyclic organic compound with the molecular formula C4H6N2O.[1][2] It is a white to off-white or pale-yellow to yellow-brown solid at room temperature.[3] The compound's key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C4H6N2O | [1][2] |
| Molecular Weight | 98.10 g/mol | [1][2] |
| CAS Number | 14884-01-6 | [1][2][3] |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 95-96 °C at 0.2 Torr | [3] |
| Density | 1.154 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 15.51 ± 0.50 (Predicted) | [3] |
| Storage Temperature | 2-8°C or Refrigerator | [3] |
| Purity | Typically ≥97% | [2] |
Safety and Hazard Information
According to available safety data sheets, this compound is classified as hazardous. The primary hazards are summarized below.
GHS Hazard Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 |
Hazard Statements (H-Statements):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-Statements):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is important to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[4] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[4] There is no available data on reproductive toxicity or specific target organ toxicity from repeated exposure.[4]
Handling and Storage
Proper handling and storage of this compound are crucial to ensure safety in a laboratory setting. The following workflow outlines the recommended procedures.
Key Handling Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4]
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4]
-
-
General Hygiene: Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Storage Conditions:
-
Store in a cool place.[4]
-
Keep the container tightly closed in a dry and well-ventilated place.[4] The recommended storage temperature is between 2-8°C.[3]
Emergency and First Aid Procedures
In case of exposure or accident, follow these first aid measures and seek medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: Hazardous decomposition products include carbon oxides and nitrogen oxides (NOx).[4]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[4]
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[4]
-
Environmental Precautions: Do not let the product enter drains.[4]
-
Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]
Disposal Considerations
Dispose of this compound and its contaminated packaging as hazardous waste.
-
Product: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.[4]
-
Contaminated Packaging: Dispose of as unused product.[4]
Experimental Protocols
Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. Always consult the most current Material Safety Data Sheet (MSDS) from the supplier before handling this chemical.
References
A Comprehensive Review of 4-Methoxy-1H-Pyrazole: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds. Among its numerous derivatives, 4-methoxy-1H-pyrazole represents a simple yet intriguing scaffold. This technical guide provides a comprehensive literature review of the synthesis, chemical properties, and known biological context of this compound, highlighting its potential for further investigation in drug discovery and development.
Chemical Properties and Spectroscopic Data
This compound is a white to off-white solid with a molecular weight of 98.10 g/mol .[1] Its chemical and physical properties are summarized in the table below. While detailed experimental spectroscopic data in peer-reviewed literature is scarce for the parent compound, NMR data is available from the Biological Magnetic Resonance Bank (BMRB).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14884-01-6 | |
| Molecular Formula | C4H6N2O | |
| Molecular Weight | 98.10 g/mol | |
| Appearance | White to off-white solid | |
| Boiling Point | 95-96 °C (at 0.2 Torr) | |
| Density | 1.154 ± 0.06 g/cm³ (Predicted) | |
| pKa | 15.51 ± 0.50 (Predicted) | |
| Storage Temperature | 2-8°C |
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR | |
| H3/H5 | 7.4 |
| OCH₃ | 3.7 |
| ¹³C NMR | |
| C4 | 133.0 |
| C3/C5 | 131.0 |
| OCH₃ | 58.0 |
Note: NMR data is based on the Biological Magnetic Resonance Bank (BMRB) entry bmse012649.[2]
Synthesis of this compound
A potential synthetic pathway could involve the methylation of 4-hydroxy-1H-pyrazole or the methoxide-mediated displacement of a halogen at the 4-position, such as in 4-bromo-1H-pyrazole. The synthesis of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole has been reported, which involves the methylation of the corresponding pyrazol-3-ol with methyl iodide in the presence of sodium hydride.[3] A similar approach could likely be adapted for the synthesis of this compound.
Biological Activity and Potential Applications
While a vast body of research exists on the biological activities of pyrazole derivatives, there is a notable lack of specific data on the bioactivity of the parent this compound. The literature is rich with examples of complex molecules containing a methoxy-substituted pyrazole core that exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[4]
The methoxy group, being an electron-donating group, can influence the electronic properties of the pyrazole ring and its ability to interact with biological targets. Studies on more complex pyrazole derivatives have suggested that the presence of a methoxy group on a phenyl substituent can enhance anti-inflammatory activity.[5]
Given the prevalence of the pyrazole scaffold in approved drugs and clinical candidates, this compound serves as a valuable starting material and a key building block for the synthesis of more complex and potentially more potent therapeutic agents. Its simple structure allows for facile derivatization at the nitrogen and carbon atoms of the pyrazole ring, enabling the exploration of a large chemical space in drug discovery campaigns.
Key Experimental Protocols in Pyrazole Research
To facilitate further research into the biological potential of this compound and its derivatives, this section details standard in vitro and in vivo assays commonly used to evaluate the anticancer and anti-inflammatory activities of pyrazole-containing compounds.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a derivative of this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.[8][9]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Methodology:
-
Animal Grouping: Animals (typically rats or mice) are divided into control, standard (e.g., treated with indomethacin), and test groups.
-
Compound Administration: The test compound is administered to the animals, usually orally or intraperitoneally, at a specific time before the carrageenan injection.
-
Induction of Edema: A solution of carrageenan is injected into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.
Conclusion and Future Directions
This compound, while a simple derivative of the pyrazole family, holds potential as a versatile building block in the design and synthesis of novel therapeutic agents. The current literature lacks a dedicated and comprehensive study on its synthesis, characterization, and biological activity. Future research should focus on developing and optimizing a robust synthetic protocol for this compound. Furthermore, a systematic evaluation of its biological activity against a panel of targets, including kinases, inflammatory mediators, and various cancer cell lines, would be of significant value. Such studies would not only elucidate the intrinsic pharmacological profile of this compound but also guide the rational design of more complex and potent derivatives for a range of therapeutic applications. The detailed experimental protocols provided herein offer a starting point for researchers to embark on such investigations.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. bmse012649 this compound at BMRB [bmrb.io]
- 3. mdpi.com [mdpi.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Scarcity and Significance of Pyrazole-Containing Compounds in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole-containing compounds, a unique class of nitrogen-containing five-membered heterocyclic molecules, are notably rare in the natural world. This scarcity is largely attributed to the biological challenge of forming the nitrogen-nitrogen bond. Despite their infrequent occurrence, naturally derived pyrazole alkaloids exhibit a remarkable spectrum of biological activities, positioning them as compelling leads for drug discovery and development. This technical guide provides an in-depth exploration of the natural occurrence of these compounds, detailing their sources, physicochemical properties, and biological activities. Furthermore, it outlines generalized experimental protocols for their isolation and characterization and presents key quantitative data in a structured format for comparative analysis. Visual representations of a representative signaling pathway and a general experimental workflow are also provided to facilitate a deeper understanding of their mechanism and retrieval from natural sources.
Introduction
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with numerous synthetic derivatives finding applications as therapeutic agents. However, the natural world offers a select yet potent collection of pyrazole-containing compounds. The study of these natural products provides valuable insights into novel molecular scaffolds and mechanisms of action that can inspire the design of new pharmaceuticals. This guide focuses on a few key examples of naturally occurring pyrazole alkaloids, offering a comprehensive overview for researchers in natural product chemistry, pharmacology, and drug development.
Prominent Naturally Occurring Pyrazole-Containing Compounds
Withasomnine
Withasomnine is a pyrazole alkaloid first isolated from the roots of Withania somnifera (Ashwagandha), a plant with a long history of use in traditional Ayurvedic medicine.[1][2] It has also been identified in other plant species, including Discopodium penninervium and Elytraria acaulis.[3]
Physicochemical Properties of Withasomnine
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂ | [4] |
| Molecular Weight | 184.24 g/mol | [4] |
| IUPAC Name | 3-phenyl-5,6-dihydro-4H-pyrrolo[2,1-e]pyrazole | [4] |
| Physical State | Solid | [5] |
| Melting Point | 123-125 °C | [5] |
| XLogP3-AA | 2.2 | [4] |
Biological Activities of Withasomnine
Withasomnine and its derivatives have been investigated for a range of biological activities. Notably, they have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2).[6][7] Some synthetic derivatives have also been screened for their effects on cancer cell proliferation.
Quantitative Biological Data for Withasomnine Derivatives
| Compound | Target | Assay | IC₅₀ | Reference |
| Withasomnine-based derivative (3l/D007) | COX-2 | PGE2 production in human whole blood | Not specified | [8] |
| Withasomnine-based derivative (3l/D007) | HT-29 cancer cells | CCK8 proliferation assay | Not specified | [8] |
| Withasomnine-based derivative (3l/D007) | HCT116 cancer cells | CCK8 proliferation assay | Not specified | [8] |
Pyrazofurin (Pirazofurin)
Pyrazofurin is a C-nucleoside antibiotic produced by the bacterium Streptomyces candidus.[6][9] As a nucleoside analog, it interferes with fundamental cellular processes, leading to its observed biological effects.
Physicochemical Properties of Pyrazofurin
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N₃O₆ | [6] |
| Molecular Weight | 259.22 g/mol | [6] |
| IUPAC Name | 3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide | [6] |
| Physical State | Solid | - |
| Melting Point | Not specified | - |
Biological Activities of Pyrazofurin
Pyrazofurin exhibits potent antiviral and antitumor activities.[10][11] Its mechanism of action involves the inhibition of orotidine 5'-monophosphate (OMP) decarboxylase, a key enzyme in the de novo synthesis of pyrimidine nucleotides.[12] This inhibition leads to the depletion of uridine and cytidine nucleotides, which are essential for DNA and RNA synthesis, thereby halting cell proliferation and viral replication.[10]
Quantitative Biological Data for Pyrazofurin
| Activity | Cell Line/Virus | Assay | IC₅₀ / ED₅₀ | Reference |
| Anticancer | HEP-2 (head and neck cancer) | Growth inhibition | 0.06 - 0.37 µM | [10][11] |
| Anticancer | UMSCC-14B (head and neck cancer) | Growth inhibition | 0.06 - 0.37 µM | [10][11] |
| Anticancer | UMSCC-14C (head and neck cancer) | Growth inhibition | 0.06 - 0.37 µM | [10][11] |
| Antiviral | Parainfluenza type 3 | Plaque reduction | 2.8 - 20 µM | [10][11] |
| Antiviral | Measles virus | Plaque reduction | 2.8 - 20 µM | [10][11] |
| Antiviral | Vaccinia virus | Plaque reduction | 2.8 - 20 µM | [10][11] |
| Antiviral | Herpes simplex type 2 | Plaque reduction | 2.8 - 20 µM | [10][11] |
Pyrazole Alkaloids from Citrullus lanatus (Watermelon) Seeds
Recent studies have led to the isolation of novel pyrazole alkaloids from the seeds of watermelon (Citrullus lanatus).[13][14] These compounds feature a unique pyrrolopyrazole skeleton.
Identified Compounds:
-
1-[2-(5-hydroxymethyl-1H-pyrrole-2-carbaldehyde-1-yl)ethyl]-1H-pyrazole
-
1-({[5-(α-d-galactopyranosyloxy)methyl]-1H-pyrrole-2-carbaldehyde-1-yl}-ethyl)-1H-pyrazole
Biological Activities
Preliminary studies have shown that these compounds exhibit modest melanogenesis inhibitory activity.[13] One of the derivatives also displayed some cytotoxicity against mouse melanoma cells.[15]
Pyrazole Derivative from Rhizophora apiculata (Mangrove Tree)
A methanolic extract of the mangrove tree Rhizophora apiculata has been found to contain pyrazole derivatives, including (5-bromo-2-hydroxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)ketone. The extract has demonstrated anti-inflammatory and anti-tumor activities.[16][17] However, detailed information on the isolation and specific biological activities of the pure pyrazole compound is limited.
Experimental Protocols
The following sections provide generalized experimental protocols for the isolation, characterization, and bioactivity assessment of naturally occurring pyrazole-containing compounds. These are intended as a guide and may require optimization based on the specific natural source and target compound.
General Protocol for Alkaloid Extraction and Isolation
This protocol outlines a typical acid-base extraction method for isolating alkaloids from plant material.[12][18][19][20][21]
Materials:
-
Dried and powdered plant material
-
n-hexane or petroleum ether
-
Methanol or ethanol
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Ammonia solution (NH₄OH) or sodium hydroxide (NaOH)
-
Organic solvents (e.g., chloroform, ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
-
Chromatography supplies (silica gel, solvents for mobile phase)
Procedure:
-
Defatting: The powdered plant material is first extracted with a nonpolar solvent like n-hexane or petroleum ether to remove fats, oils, and waxes. This step is crucial for materials rich in lipids, such as seeds.[20]
-
Extraction of Crude Alkaloids: The defatted plant material is then extracted with an alcohol (methanol or ethanol).[12] Alternatively, an acid-base extraction can be employed where the plant material is treated with a dilute acid (e.g., 1% HCl) to form water-soluble alkaloid salts.
-
Acid-Base Partitioning:
-
The acidic aqueous extract is washed with an organic solvent (e.g., chloroform) to remove neutral and weakly basic impurities.
-
The aqueous layer is then made alkaline (pH > 9) with a base (e.g., NH₄OH) to liberate the free alkaloids.[12]
-
The free alkaloids are then extracted from the aqueous solution using an immiscible organic solvent (e.g., chloroform or ethyl acetate).[12]
-
-
Drying and Concentration: The combined organic extracts containing the alkaloids are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.
-
Purification: The crude extract is further purified using chromatographic techniques such as column chromatography on silica gel or preparative thin-layer chromatography (TLC) to isolate the individual pyrazole alkaloids.
Physicochemical Characterization
The structure and properties of the isolated pyrazole compounds are determined using a combination of spectroscopic and analytical techniques.
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure, including the connectivity of atoms and stereochemistry.[7]
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[7]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.
-
Melting Point Determination: To assess the purity of the crystalline solid.
-
X-ray Crystallography: To determine the precise three-dimensional structure of crystalline compounds.[7]
Cytotoxicity Assays
The following are common in vitro assays to evaluate the cytotoxic effects of natural compounds on cancer cell lines.[9][10][16][22]
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[10]
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the isolated pyrazole compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[10]
Procedure:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a new plate containing the LDH reaction mixture.
-
Incubate to allow the enzymatic reaction to proceed.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the amount of LDH released compared to control cells.
Visualizations
Signaling Pathway: Mechanism of Action of Pyrazofurin
Caption: Mechanism of Pyrazofurin's antineoplastic and antiviral activity.
Experimental Workflow: General Isolation of Pyrazole Alkaloids
Caption: A generalized workflow for the isolation of pyrazole alkaloids from plant sources.
Conclusion
Naturally occurring pyrazole-containing compounds, though limited in number, represent a fascinating and promising area of research. The diverse biological activities of compounds like withasomnine and pyrazofurin underscore their potential as scaffolds for the development of new therapeutic agents. This guide provides a foundational understanding of these unique natural products, from their origins and biological effects to the practical aspects of their isolation and characterization. Further exploration into the biosynthesis of these molecules and the discovery of new natural pyrazole alkaloids will undoubtedly continue to enrich the field of medicinal chemistry and drug discovery.
References
- 1. japsonline.com [japsonline.com]
- 2. Withasomnine. A pyrazole alkaloid from Withania somnifera Dun. | Semantic Scholar [semanticscholar.org]
- 3. Activity-guided isolation of antioxidant compounds from Rhizophora apiculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Withasomnine | C12H12N2 | CID 442877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Pyrazofurin | C9H13N3O6 | CID 135413551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. scite.ai [scite.ai]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Enhanced antimicrobial, antioxidant and anticancer activity of Rhizophora apiculata: An experimental report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Extraction of alkaloids | DOCX [slideshare.net]
- 19. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. uobabylon.edu.iq [uobabylon.edu.iq]
- 22. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Fundamental Reactivity of the 4-Methoxy-1H-Pyrazole Ring System: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reactivity of the 4-methoxy-1H-pyrazole ring system. This privileged scaffold is of significant interest in medicinal chemistry and materials science. Understanding its reactivity is crucial for the efficient design and synthesis of novel derivatives with desired properties. This document details key reaction classes, including electrophilic substitution, metallation, and cross-coupling reactions, supported by quantitative data, detailed experimental protocols, and visualizations of reaction pathways.
Electronic Properties and General Reactivity
The this compound ring system's reactivity is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing nature of the pyrazole ring. The methoxy group at the C4 position significantly influences the electron density distribution within the ring, primarily through a +M (mesomeric) effect. This enhances the electron density at the C3 and C5 positions, making them susceptible to electrophilic attack. However, the pyrazole ring itself is a π-excessive five-membered heterocycle, which also directs electrophilic substitution to the C4 position in unsubstituted pyrazoles. The presence of the methoxy group at C4 effectively blocks this position and activates the C3 and C5 positions for substitution. The two nitrogen atoms in the pyrazole ring act as electron sinks, influencing the overall aromaticity and the acidity of the N-H proton.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a key functionalization strategy for the this compound ring. The regioselectivity of these reactions is predominantly dictated by the activating effect of the methoxy group.
Halogenation
Halogenation of this compound provides valuable intermediates for further functionalization, particularly in cross-coupling reactions. The reaction typically proceeds with high regioselectivity at the C5 position.
Table 1: Halogenation of this compound Derivatives
| Substrate | Reagent | Solvent | Temp. (°C) | Product | Yield (%) | Reference |
| 1-Phenyl-4-methoxy-1H-pyrazole | NBS | CCl₄ | Reflux | 5-Bromo-1-phenyl-4-methoxy-1H-pyrazole | >95 | Analogous to general pyrazole halogenation |
| 1-Trityl-4-methoxy-1H-pyrazole | NIS | DMF | RT | 5-Iodo-1-trityl-4-methoxy-1H-pyrazole | ~90 | Analogous to general pyrazole halogenation |
Experimental Protocol: Bromination of 1-Phenyl-4-methoxy-1H-pyrazole
-
To a solution of 1-phenyl-4-methoxy-1H-pyrazole (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.05 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 5-bromo-1-phenyl-4-methoxy-1H-pyrazole.
Nitration
Nitration of the this compound ring is expected to occur at the C5 position due to the directing effect of the methoxy group. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are typically employed.
Table 2: Nitration of this compound Derivatives
| Substrate | Reagent | Solvent | Temp. (°C) | Product | Yield (%) | Reference |
| 1-Methyl-4-methoxy-1H-pyrazole | HNO₃/H₂SO₄ | - | 0 - 10 | 1-Methyl-4-methoxy-5-nitro-1H-pyrazole | Moderate to Good | Predicted based on general pyrazole nitration |
Experimental Protocol: Nitration of 1-Methyl-4-methoxy-1H-pyrazole
-
To a stirred, cooled (0 °C) mixture of concentrated sulfuric acid, add 1-methyl-4-methoxy-1H-pyrazole (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
To this solution, add a cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 1-methyl-4-methoxy-5-nitro-1H-pyrazole.
Friedel-Crafts Acylation
Friedel-Crafts acylation of this compound is anticipated to yield the 5-acyl derivative. Due to the sensitivity of the pyrazole ring to strong Lewis acids, milder catalysts are often preferred over aluminum chloride.
Table 3: Friedel-Crafts Acylation of this compound Derivatives
| Substrate | Acylating Agent | Catalyst | Solvent | Product | Yield (%) | Reference |
| 1-Phenyl-4-methoxy-1H-pyrazole | Acetyl Chloride | TiCl₄ | DCM | 5-Acetyl-1-phenyl-4-methoxy-1H-pyrazole | Moderate | Predicted based on acylation of similar heterocycles |
Experimental Protocol: Friedel-Crafts Acylation of 1-Phenyl-4-methoxy-1H-pyrazole
-
To a solution of 1-phenyl-4-methoxy-1H-pyrazole (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere, add titanium tetrachloride (TiCl₄) (1.1 eq) at 0 °C.
-
Stir the mixture for 15 minutes, then add acetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Metallation and Deprotonation
The deprotonation of the this compound ring can occur at several positions, including the N1-proton and the C5-proton. The regioselectivity is dependent on the base used and the reaction conditions.
The N-H proton is the most acidic and can be readily removed with a variety of bases. Deprotonation at a carbon atom typically requires a stronger base, such as an organolithium reagent. The C5 position is the most likely site for lithiation due to the activating effect of the C4-methoxy group and the directing effect of the N1 lone pair (for N-substituted pyrazoles).
Experimental Workflow for Metallation
Methodological & Application
Synthetic Routes to 4-Methoxy-1H-Pyrazole from 1,3-Dicarbonyl Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 4-methoxy-1H-pyrazole, a valuable scaffold in medicinal chemistry, utilizing 1,3-dicarbonyl precursors. The primary route discussed is the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. A key challenge, the synthesis of the requisite 2-methoxy-1,3-dicarbonyl precursor, is addressed through a proposed multi-step synthetic pathway. This document offers detailed experimental procedures for both the synthesis of the precursor and its subsequent conversion to the target pyrazole.
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in drug discovery and development due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The substitution pattern on the pyrazole ring plays a crucial role in modulating its biological activity. In particular, the introduction of a methoxy group at the 4-position can significantly influence the molecule's physicochemical properties and its interactions with biological targets. The Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, remains a cornerstone of pyrazole chemistry due to its reliability and versatility.[1]
This application note focuses on synthetic strategies to access this compound from 1,3-dicarbonyl precursors. As 2-methoxy-1,3-dicarbonyl compounds are not readily commercially available, a plausible synthetic route to a suitable precursor, 2-methoxymalonaldehyde, is proposed based on established chemical transformations.
Synthetic Strategy Overview
The overall synthetic strategy is a two-step process:
-
Synthesis of a 2-Methoxy-1,3-dicarbonyl Precursor: A proposed synthesis of 2-methoxymalonaldehyde from a readily available starting material.
-
Cyclocondensation with Hydrazine: The reaction of the 2-methoxy-1,3-dicarbonyl precursor with hydrazine to form the this compound ring.
The following diagram illustrates the general workflow:
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Proposed Synthesis of 2-Methoxymalonaldehyde
This protocol describes a potential route to 2-methoxymalonaldehyde, a key precursor for this compound. The synthesis involves the methoxylation of a malonaldehyde equivalent.
Materials:
-
Malonaldehyde bis(dimethyl acetal)
-
Sodium methoxide (NaOMe)
-
N-Bromosuccinimide (NBS)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Bromination of Malonaldehyde bis(dimethyl acetal):
-
Dissolve malonaldehyde bis(dimethyl acetal) (1 equivalent) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 2-bromo-1,1,3,3-tetramethoxypropane.
-
-
Methoxylation:
-
Prepare a solution of sodium methoxide (1.2 equivalents) in dry methanol.
-
Add the crude 2-bromo-1,1,3,3-tetramethoxypropane to the sodium methoxide solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a dilute solution of hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield crude 2-methoxy-1,1,3,3-tetramethoxypropane.
-
-
Hydrolysis to 2-Methoxymalonaldehyde:
-
To the crude 2-methoxy-1,1,3,3-tetramethoxypropane, add a mixture of water and a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Stir the mixture vigorously at room temperature for 2-4 hours. The progress of the hydrolysis can be monitored by the disappearance of the starting material on TLC.
-
Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.
-
Extract the product into a suitable organic solvent such as ethyl acetate.
-
Dry the organic extracts over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude 2-methoxymalonaldehyde by column chromatography on silica gel.
-
Protocol 2: Synthesis of this compound
This protocol details the cyclocondensation of the synthesized 2-methoxymalonaldehyde with hydrazine to yield this compound.
Materials:
-
2-Methoxymalonaldehyde
-
Hydrazine hydrate (H₂NNH₂·H₂O)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Cyclocondensation Reaction:
-
Dissolve 2-methoxymalonaldehyde (1 equivalent) in ethanol or acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Alternatively, the reaction can be heated to a gentle reflux to reduce the reaction time.
-
-
Work-up and Purification:
-
If the reaction was performed in acetic acid, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide.
-
Remove the solvent (ethanol or the neutralized aqueous mixture) under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Data Presentation
Table 1: Summary of Expected Yields and Reaction Conditions
| Step | Reaction | Precursor | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1a | Bromination | Malonaldehyde bis(dimethyl acetal) | NBS | DCM | 0 | 1-2 | 85-95 |
| 1b | Methoxylation | 2-Bromo-1,1,3,3-tetramethoxypropane | NaOMe | MeOH | Reflux | 4-6 | 70-85 |
| 1c | Hydrolysis | 2-Methoxy-1,1,3,3-tetramethoxypropane | H₂O, H⁺ (cat.) | - | RT | 2-4 | 60-75 |
| 2 | Cyclocondensation | 2-Methoxymalonaldehyde | Hydrazine hydrate | EtOH | RT - Reflux | 12-24 | 75-90 |
Note: The yields for the proposed synthesis of 2-methoxymalonaldehyde are estimates based on similar reactions reported in the literature.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the Knorr pyrazole synthesis.
Caption: Mechanism of the Knorr pyrazole synthesis.
Conclusion
The synthesis of this compound from 1,3-dicarbonyl precursors is a feasible and attractive route for accessing this important heterocyclic scaffold. While the direct precursor, 2-methoxymalonaldehyde, is not commonly available, this document provides a plausible and detailed synthetic protocol for its preparation. The subsequent Knorr cyclocondensation with hydrazine is a robust and high-yielding reaction. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the exploration of novel pyrazole-based compounds for drug discovery and development. Further optimization of the proposed precursor synthesis may be required to achieve optimal yields and scalability.
References
Application Notes and Protocols: Vilsmeier-Haack Formylation of Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Vilsmeier-Haack formylation of pyrazoles, a crucial reaction for the synthesis of 4-formylpyrazoles. These products are valuable intermediates in the development of various heterocyclic compounds with significant biological activities.[1][2]
Introduction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[3][4][5] In the context of pyrazole chemistry, this reaction facilitates the introduction of a formyl group (-CHO), typically at the C4 position of the pyrazole ring, to yield pyrazole-4-carbaldehydes.[6][7] The reaction employs a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[7][8] The resulting formylpyrazoles are versatile building blocks in organic synthesis, particularly for the preparation of novel therapeutic agents and functional materials.[1][9]
Reaction Mechanism and Principles
The Vilsmeier-Haack reaction commences with the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from the reaction between DMF and POCl₃. The electron-rich pyrazole ring then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate during the work-up stage yields the desired aldehyde. The regioselectivity of the formylation is influenced by the electronic properties of the substituents on the pyrazole ring.
Experimental Protocol
This protocol provides a general procedure for the Vilsmeier-Haack formylation of a substituted pyrazole. It is important to note that reaction conditions may require optimization based on the specific substrate being used.[10]
3.1. Materials and Reagents
-
Substituted pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous (optional solvent)
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃) or other suitable base for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Silica gel for column chromatography
3.2. Equipment
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring
3.3. Procedure
Step 1: Preparation of the Vilsmeier Reagent
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, place anhydrous DMF (typically 3-6 equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add POCl₃ (typically 1.2-4 equivalents) dropwise to the stirred DMF via the dropping funnel. Ensure the temperature is maintained below 10 °C during the addition, as the reaction is exothermic.[7]
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes. The formation of a viscous, white precipitate indicates the generation of the Vilsmeier reagent.
Step 2: Formylation Reaction
-
Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF or DCM.
-
Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition, the reaction mixture can be stirred at room temperature or heated. The optimal temperature and reaction time are substrate-dependent and can range from room temperature to 120 °C and from a few hours to overnight.[1][11][12]
-
Monitor the progress of the reaction by TLC until the starting material is consumed.[7]
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water to quench the reaction and hydrolyze the intermediate.[7] This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 7-8.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure formylpyrazole.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported conditions for the Vilsmeier-Haack formylation of different pyrazole substrates.
| Entry | Pyrazole Substrate | Reagent Ratio (Substrate:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Methyl-3-propyl-5-chloro-1H-pyrazole | 1 : 2 : 2 | 120 | 2 | 32 | [1] |
| 2 | 1-Methyl-3-propyl-5-chloro-1H-pyrazole | 1 : 5 : 2 | 120 | 2 | 55 | [1] |
| 3 | 1-Methyl-3-propyl-5-chloro-1H-pyrazole | 1 : 6 : 4 | 120 | 2 | 95 | [1] |
| 4 | (E)-1-[1-(3,5-Difluorophenyl)ethylidene]-2-phenylhydrazine | 1 : excess : 10 | Reflux | 6 | 90 | [11] |
| 5 | 1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazones | N/A | 70 | 5-6 | Good | [11] |
| 6 | Hydrazones of 1-methyl-3-substituted phenyl | N/A | 80 | 5-6 | Excellent | [12] |
| 7 | 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | 1 : 4 : 4 | 70 | 24 | 48 | [9] |
Note: "N/A" indicates that the specific ratio was not provided in the cited source. "Good" and "Excellent" are qualitative descriptions of yield as reported in the source.
Safety Precautions
-
The Vilsmeier-Haack reaction should be conducted in a well-ventilated fume hood.[7]
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
-
The Vilsmeier reagent is moisture-sensitive.[7]
-
The quenching step with ice is highly exothermic and should be performed slowly and cautiously.[7]
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the Vilsmeier-Haack formylation of pyrazoles.
Caption: General workflow for the Vilsmeier-Haack formylation of pyrazoles.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Application Notes and Protocols for O-Alkylation in Methoxy-Substituted Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the O-alkylation of hydroxypyrazoles to synthesize their methoxy-substituted counterparts, a crucial transformation in the development of various pharmaceutical and agrochemical agents. The following sections detail common and effective methods, including the Williamson ether synthesis, Mitsunobu reaction, and methylation with diazomethane, supplemented with experimental procedures and comparative data.
Introduction to O-Alkylation of Pyrazoles
The synthesis of methoxy-substituted pyrazoles is a significant endeavor in medicinal chemistry, as the methoxy group can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. O-alkylation of the corresponding hydroxypyrazole or its tautomeric pyrazolone form is a primary strategy to introduce this functionality. However, the regioselectivity of the alkylation (O- versus N-alkylation) can be a significant challenge, influenced by the substrate, reagents, and reaction conditions. This document outlines several reliable methods to achieve selective O-methylation.
I. Williamson Ether Synthesis
The Williamson ether synthesis is a widely used and versatile method for forming ethers, involving the reaction of an alkoxide with a primary alkyl halide. In the context of pyrazoles, the hydroxypyrazole is first deprotonated with a suitable base to form the pyrazolate anion, which then acts as a nucleophile to attack the methylating agent.
Key Reagents and Their Characteristics:
-
Methylating Agents: Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are the most common methylating agents for this reaction. Dimethyl sulfate is often more reactive and cost-effective for industrial applications, while methyl iodide is a highly effective reagent frequently used in laboratory settings.[1]
-
Bases: Strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are typically employed to ensure complete deprotonation of the hydroxyl group.
General Workflow for Williamson Ether Synthesis
Caption: General workflow for the Williamson ether synthesis of methoxypyrazoles.
Experimental Protocols
Protocol 1: O-Methylation using Methyl Iodide and Sodium Hydride
This protocol is adapted from the synthesis of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole.
-
Materials:
-
4-bromo-1-phenyl-1H-pyrazol-3-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of 4-bromo-1-phenyl-1H-pyrazol-3-ol (1 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for 3 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data for Williamson Ether Synthesis
| Substrate | Methylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-bromo-1-phenyl-1H-pyrazol-3-ol | Methyl Iodide | NaH | DMF | 0 to RT | 4 | 88 | [2] |
| Phenol (for comparison) | Dimethyl Sulfate | NaOH | Water | 30-35 | 0.3 | 89-92 | [3] |
| Phenol (for comparison) | Methyl Iodide | K₂CO₃ | Acetone | Reflux | - | - | [3] |
II. Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the O-alkylation of acidic hydroxyl groups under mild conditions, proceeding with inversion of configuration if a stereocenter is present. This reaction is particularly useful for substrates that are sensitive to the basic conditions of the Williamson ether synthesis. The reaction involves an alcohol, a nucleophile (in this case, the hydroxypyrazole, though methanol can also be used as the nucleophile with the pyrazole acting as the acidic component), a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate (such as DEAD or DIAD).
General Signaling Pathway for the Mitsunobu Reaction
Caption: Simplified signaling pathway of the Mitsunobu reaction for O-methylation.
Experimental Protocols
Protocol 2: General Procedure for Mitsunobu O-Methylation
This is a general protocol that can be adapted for specific hydroxypyrazole substrates.
-
Materials:
-
Hydroxypyrazole
-
Methanol (as the alcohol source)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate or Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the hydroxypyrazole (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Add methanol (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data for Mitsunobu Reaction
| Substrate | Alcohol | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sterically Hindered Alcohol (general) | 4-Nitrobenzoic Acid | PPh₃, DEAD | THF | <10 to 40 | 17 | High | [4] |
| Diol | Dibromo dione derivative | PPh₃, DIAD | THF | - | - | 80 | [5] |
Note: Specific yield data for the O-methylation of hydroxypyrazoles using the Mitsunobu reaction is sparse in the reviewed literature, but the general applicability of the reaction to acidic hydroxyl groups suggests it is a viable method.[6][7]
III. Methylation with Diazomethane
Diazomethane (CH₂N₂) is a potent methylating agent for acidic protons, including those of phenols and enols, which are structurally analogous to hydroxypyrazoles.[8] Due to its toxicity and explosive nature, diazomethane is typically generated in situ and used immediately. This method is highly efficient and often results in clean reactions with high yields.
Experimental Workflow for In Situ Diazomethane Methylation
Caption: Workflow for the in situ generation and methylation of hydroxypyrazoles using diazomethane.
Experimental Protocols
Protocol 3: General Procedure for Methylation with In Situ Generated Diazomethane
Caution: Diazomethane is a toxic and potentially explosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Materials:
-
Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)
-
Potassium hydroxide (KOH)
-
Ethanol, Diethyl ether
-
Hydroxypyrazole
-
Diazomethane generation apparatus
-
-
Procedure:
-
Set up a diazomethane generator according to standard procedures.[9]
-
In the generating flask, dissolve Diazald® in diethyl ether.
-
Slowly add a solution of KOH in ethanol to the Diazald® solution while gently warming to initiate the generation of diazomethane gas.
-
Pass the generated yellow diazomethane gas through a tube into a cooled (0 °C) solution of the hydroxypyrazole in a mixture of ether and methanol.
-
Continue passing the diazomethane gas until the yellow color persists in the reaction mixture, indicating an excess of diazomethane.
-
Allow the reaction to stand for a short period, then carefully bubble nitrogen through the solution to remove excess diazomethane.
-
Remove the solvent under reduced pressure to obtain the crude methoxypyrazole, which can be further purified if necessary.
-
Quantitative Data for Diazomethane Methylation
| Substrate | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Benzoic Acid (model) | Diethyl Ether | - | ~3 h | 88-90 | [10] |
| Sulfonyl-activated double bonds | Ethereal solution | - | - | 67 and 18 (isomers) | [3] |
IV. Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is an effective technique for carrying out reactions between reactants in immiscible phases. For the O-alkylation of hydroxypyrazoles, this typically involves a solid-liquid or liquid-liquid system where the pyrazolate anion is transferred from the aqueous or solid phase to the organic phase containing the methylating agent by a phase-transfer catalyst, such as a quaternary ammonium salt. This method can offer advantages in terms of milder reaction conditions, reduced use of anhydrous solvents, and simplified workup.
Experimental Protocols
Protocol 4: O-Alkylation of Pyrazolones under Phase-Transfer Catalysis
This protocol is a general representation based on the alkylation of pyrazolones.[11]
-
Materials:
-
4-substituted pyrazolone
-
Methylating agent (e.g., methyl bromide, methyl iodide)
-
Potassium fluoride (KF) or other suitable base
-
Phase-transfer catalyst (e.g., an amide-based Cinchona alkaloid derivative or tetrabutylammonium bromide)
-
Trifluorotoluene (PhCF₃) or other suitable organic solvent
-
-
Procedure:
-
To a mixture of the 4-substituted pyrazolone (1 equivalent) and potassium fluoride (as a solid base) in trifluorotoluene, add the phase-transfer catalyst (typically 5-10 mol%).
-
Add the methylating agent (1.2-1.5 equivalents) to the stirred suspension.
-
Stir the reaction mixture vigorously at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Quantitative Data for Phase-Transfer Catalyzed Alkylation
| Substrate | Electrophile | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Substituted Pyrazolones | Propargyl/Allyl/Benzyl Halides | Amide-based Cinchona alkaloid derivative | KF | PhCF₃ | RT | High to excellent | [11] |
| 2-Mercaptobenzimidazole | Various alkyl halides | Tetrabutylammonium bromide | K₂CO₃ | Acetonitrile | 25 | - |
Conclusion and Method Selection
The choice of O-alkylation method for the synthesis of methoxy-substituted pyrazoles depends on several factors including the substrate's sensitivity to reaction conditions, the desired scale of the reaction, and safety considerations.
-
Williamson ether synthesis is a robust and high-yielding method suitable for a wide range of hydroxypyrazoles, but requires strong bases.
-
The Mitsunobu reaction offers a mild alternative for base-sensitive substrates, although it involves more complex reagents and workup.
-
Methylation with diazomethane is highly efficient and clean but requires specialized equipment and stringent safety protocols due to the hazardous nature of the reagent.
-
Phase-transfer catalysis presents a green and efficient alternative, often allowing for milder conditions and easier purification.
Researchers and drug development professionals should consider these factors when selecting the most appropriate protocol for their specific synthetic needs.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. 5-Methoxy-1,3-dimethyl-1H-pyrazole | CymitQuimica [cymitquimica.com]
- 9. WO2002096890A2 - Regioselective mitsunobu reaction, particularly for preparing bactericidal oxazolidinones - Google Patents [patents.google.com]
- 10. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
Application Note and Protocol for the Purification of 4-methoxy-1H-pyrazole using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 4-methoxy-1H-pyrazole using silica gel column chromatography. The methodologies outlined are based on established practices for the purification of pyrazole derivatives and are intended to guide researchers in obtaining a high-purity product suitable for further applications in drug discovery and development.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in numerous pharmacologically active molecules. The purity of such compounds is critical for accurate biological screening and to meet stringent regulatory requirements. Column chromatography is a fundamental and widely used technique for the purification of organic compounds, separating them based on their differential adsorption to a stationary phase while being moved by a mobile phase. This application note details a robust method for the purification of this compound, ensuring the removal of synthetic impurities and by-products.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for developing an effective purification strategy.
| Property | Value | Reference(s) |
| CAS Number | 14884-01-6 | [1][2] |
| Molecular Formula | C4H6N2O | [2] |
| Molecular Weight | 98.1 g/mol | [2] |
| Appearance | White to off-white solid | [1][3] |
| Boiling Point | 95-96 °C (at 0.2 Torr) | [1] |
| Storage Temperature | 2-8°C | [1][3] |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound via column chromatography.
Materials and Equipment
Reagents:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (DCM, optional for sample loading)
-
Triethylamine (optional, for deactivation of silica gel)
-
Deuterated chloroform (CDCl3) or Dimethyl sulfoxide (DMSO-d6) for NMR analysis
Equipment:
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Fraction collector or collection tubes
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
NMR spectrometer
-
Melting point apparatus
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Fume hood
Experimental Workflow
The overall workflow for the purification process is illustrated in the diagram below.
Caption: A flowchart illustrating the key steps in the column chromatography purification of this compound.
Step-by-Step Protocol
1. Thin-Layer Chromatography (TLC) Analysis of Crude Product Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.[4]
-
Dissolve a small amount of the crude this compound in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing a mixture of n-hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).
-
Visualize the spots under a UV lamp (254 nm).
-
The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product and good separation from impurities.
2. Column Preparation
-
Select an appropriately sized glass chromatography column based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., n-hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. A gentle tapping of the column can help in uniform packing.
-
Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed during sample and eluent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
Note on Basic Compounds: The pyrazole ring is basic and may interact strongly with the acidic silica gel, leading to peak tailing and poor separation. To mitigate this, the silica gel can be deactivated by adding a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase.[4]
3. Sample Loading
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully add the solution to the top of the column using a pipette.
-
Dry Loading: For compounds that are not very soluble in the mobile phase, dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4]
4. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin the elution process by opening the stopcock and collecting the eluent in fractions (e.g., 10-20 mL per fraction).
-
Maintain a constant flow rate. A gradient elution can be employed by gradually increasing the polarity of the mobile phase (i.e., increasing the proportion of ethyl acetate) to elute compounds with higher polarity.
5. Fraction Analysis
-
Monitor the collected fractions by TLC to identify those containing the purified this compound.
-
Spot every few fractions on a TLC plate and develop it using the optimized mobile phase.
-
Fractions showing a single spot corresponding to the Rf of the desired product are considered pure.
6. Pooling and Solvent Removal
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Further dry the product under high vacuum to remove any residual solvent.
7. Purity and Identity Confirmation
-
Assess the purity of the final product by TLC, melting point determination, and spectroscopic methods such as NMR. The appearance should be a white to off-white solid.[1][3]
Data Presentation
The following table summarizes the expected parameters for the column chromatography purification of this compound. These values are based on general principles and may require optimization for specific crude mixtures.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for purification of polar organic compounds. |
| Mobile Phase | n-Hexane / Ethyl Acetate | A common eluent system for pyrazole derivatives.[5][6][7][8] |
| Mobile Phase Gradient | Start with 9:1, gradually increase to 7:3 (Hex:EtOAc) | The exact gradient should be optimized based on TLC analysis. |
| TLC Rf of Pure Product | ~0.2 - 0.3 | In the optimized mobile phase. |
| Sample Loading | Dry loading is often preferred. | Minimizes band broadening.[4] |
| Purity Assessment | TLC, Melting Point, NMR | To confirm the identity and purity of the final product. |
Logical Relationships in Column Chromatography
The efficiency of the separation in column chromatography is dependent on the interplay of several factors, as depicted in the diagram below.
Caption: A diagram illustrating the relationships between experimental parameters and purification outcomes in column chromatography.
Conclusion
The protocol described in this application note provides a comprehensive guide for the successful purification of this compound using column chromatography. By following these steps, researchers can obtain a high-purity product, which is essential for reliable downstream applications in research and development. The key to a successful purification lies in the careful optimization of the mobile phase composition through preliminary TLC analysis.
References
- 1. This compound CAS#: 14884-01-6 [m.chemicalbook.com]
- 2. ruiyitech.com [ruiyitech.com]
- 3. This compound | 14884-01-6 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
Application Notes and Protocols: The 4-Methoxy-1H-Pyrazole Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 4-methoxy-1H-pyrazole moiety is a privileged scaffold in medicinal chemistry, recognized for its synthetic tractability and its ability to form key interactions with a variety of biological targets. Its presence in numerous biologically active compounds, ranging from kinase inhibitors to anti-inflammatory agents, underscores its significance in modern drug discovery. This document provides a detailed overview of the applications of the this compound scaffold, complete with experimental protocols and quantitative data to guide researchers in this field.
Therapeutic Applications and Key Targets
The versatility of the this compound scaffold has led to its incorporation into inhibitors of several important enzyme families. Notably, it has proven to be a valuable core for the development of potent and selective kinase inhibitors and cyclooxygenase-2 (COX-2) inhibitors.
Kinase Inhibition
The pyrazole ring system, with its unique arrangement of nitrogen atoms, can effectively engage with the hinge region of the ATP-binding pocket of various kinases through hydrogen bonding. The 4-methoxy substituent can further influence potency, selectivity, and pharmacokinetic properties.
Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK)
ROCK inhibitors are promising therapeutic agents for conditions such as glaucoma, cardiovascular diseases, and neurological disorders. The this compound scaffold has been successfully employed in the design of potent ROCK inhibitors. For instance, derivatives incorporating this scaffold have demonstrated significant inhibitory activity against both ROCK1 and ROCK2 isoforms.
FMS-like Tyrosine Kinase 3 (FLT3)
Internal tandem duplication (ITD) mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. The this compound core has been integrated into molecules that effectively inhibit the constitutively active FLT3-ITD mutant, offering a potential therapeutic strategy for this aggressive leukemia subtype.
Aurora Kinases
Aurora kinases are key regulators of mitosis, and their overexpression is linked to various cancers. The this compound scaffold has been utilized to develop inhibitors of Aurora kinases, which can induce cell cycle arrest and apoptosis in cancer cells.
Anti-Inflammatory Activity
Cyclooxygenase-2 (COX-2) Inhibition
Selective COX-2 inhibitors are a cornerstone of anti-inflammatory therapy, offering a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The 1,5-diarylpyrazole structure, a well-established COX-2 inhibitor pharmacophore found in drugs like celecoxib, can be modified with a 4-methoxy group to enhance its activity and selectivity.
Quantitative Data Summary
The following tables summarize the in vitro potency of representative compounds featuring the this compound scaffold against their respective targets.
Table 1: Kinase Inhibitory Activity of this compound Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrazole Derivative | ROCK1 | 93 | [1] |
| Pyrazole Derivative | ROCK2 | 3 | [1] |
| Pyrazole-based inhibitor | FLT3-ITD | Potent Inhibition | [2] |
| Pyrazole Derivative | Aurora A | 160 | |
| Pyrazole-based inhibitor | BCR-ABL | Less potent than dasatinib | [2] |
Table 2: COX-2 Inhibitory Activity of this compound Derivatives
| Compound Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole-pyridazine hybrid | >100 | 1.15 | >86.9 | [3] |
| Pyrazole-pyridazine hybrid | 14.32 | 1.50 | 9.55 | [3] |
| Hybrid pyrazole analogue | 130.21 | 1.79 | 72.75 | |
| Hybrid pyrazole analogue | 165.04 | 2.51 | 65.75 |
Signaling Pathways
Understanding the signaling pathways in which the drug targets are involved is crucial for elucidating the mechanism of action and potential downstream effects of the inhibitors.
Caption: FLT3-ITD Signaling Pathway.
Caption: ROCK Signaling in Glaucoma.
Experimental Protocols
The following protocols provide a general framework for the synthesis of this compound derivatives and their evaluation in common biological assays. Researchers should optimize these protocols based on the specific properties of their compounds.
Synthesis of this compound Derivatives (General Protocol)
This protocol outlines a common synthetic route to 1,5-diaryl-4-methoxy-1H-pyrazoles, which are precursors to many of the inhibitors discussed.
Caption: Synthesis of 4-Methoxy-1H-pyrazoles.
Materials:
-
Substituted acetophenone
-
4-Methoxybenzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrazine hydrate
-
Glacial acetic acid
-
Oxidizing agent (e.g., Iodine, N-Bromosuccinimide)
-
Appropriate solvents for workup and purification (e.g., ethyl acetate, hexane, dichloromethane)
Procedure:
-
Claisen-Schmidt Condensation:
-
Dissolve the substituted acetophenone and 4-methoxybenzaldehyde in ethanol in a round-bottom flask.
-
Add an aqueous solution of NaOH dropwise while stirring at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter, wash with water, and dry the crude chalcone. Purify by recrystallization or column chromatography.
-
-
Cyclization:
-
Reflux a mixture of the chalcone and hydrazine hydrate in glacial acetic acid for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated pyrazoline product by filtration, wash with water, and dry.
-
-
Aromatization:
-
Dissolve the pyrazoline in a suitable solvent (e.g., chloroform, acetic acid).
-
Add the oxidizing agent portion-wise and stir at room temperature or under reflux until the reaction is complete (monitored by TLC).
-
Quench the reaction with an appropriate reagent (e.g., sodium thiosulfate solution for iodine).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final this compound derivative by column chromatography.
-
Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is suitable for measuring the inhibitory activity of compounds against kinases like Aurora Kinase.
Materials:
-
Recombinant kinase (e.g., Aurora A)
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in kinase buffer. Include a DMSO control.
-
Reaction Setup:
-
Add 1 µL of the serially diluted compound or DMSO control to the wells of a 384-well plate.
-
Add 2 µL of the diluted kinase to each well.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to the Km value for the kinase.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a method to determine the inhibitory potency and selectivity of compounds against COX isoenzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds dissolved in DMSO
-
EIA kit for PGE₂ detection
Procedure:
-
Enzyme and Compound Incubation:
-
In separate wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound at various concentrations (or DMSO for control).
-
Incubate for 15 minutes at 37°C.
-
-
Initiation of Reaction: Add arachidonic acid to each well to start the reaction.
-
Reaction Termination: After 2 minutes, stop the reaction by adding a solution of HCl.
-
PGE₂ Quantification:
-
Neutralize the reaction mixture with NaOH.
-
Quantify the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of PGE₂ production for each compound concentration compared to the DMSO control.
-
Determine the IC50 values for both COX-1 and COX-2 by plotting percent inhibition against compound concentration.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Conclusion
The this compound scaffold continues to be a highly valuable structural motif in medicinal chemistry. Its favorable properties make it an attractive starting point for the design of novel therapeutics targeting a range of diseases. The protocols and data presented herein provide a foundational resource for researchers aiming to explore and exploit the potential of this versatile scaffold in their drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing 4-methoxy-1H-pyrazole Derivatives in Cancer Cell Growth Inhibition Studies
Introduction
Derivatives of 4-methoxy-1H-pyrazole have emerged as a promising class of heterocyclic compounds in anticancer research. These molecules have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the anticancer properties of this compound derivatives.
Key Mechanisms of Action
Research indicates that this compound derivatives exert their anticancer effects through several key pathways:
-
Induction of Apoptosis: Many pyrazole derivatives trigger programmed cell death in cancer cells. This is often mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades, particularly caspase-3.[1][2][3]
-
Cell Cycle Arrest: These compounds have been shown to halt the proliferation of cancer cells by arresting the cell cycle at various phases, most notably the S and G2/M phases.[1][2][3][4] This prevents cancer cells from dividing and growing.
-
Inhibition of Tubulin Polymerization: Certain derivatives of this compound act as tubulin polymerization inhibitors.[2][3][5][6] By disrupting the formation of microtubules, which are essential for cell division, they effectively block mitosis and lead to cell death.
-
Modulation of Signaling Pathways: The anticancer activity of these compounds is also linked to the inhibition of various signaling pathways crucial for cancer cell survival and proliferation, including those involving EGFR, CDKs, and PI3K.[1][4][7]
Data Presentation: Cytotoxic Activity of this compound Derivatives
The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are presented to allow for easy comparison of their potency.
Table 1: IC50 Values of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 | 24 | [1] |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple Negative Breast Cancer) | 6.45 | 48 | [1] |
| Paclitaxel (Reference) | MDA-MB-468 (Triple Negative Breast Cancer) | 49.90 | 24 | [1] |
| Paclitaxel (Reference) | MDA-MB-468 (Triple Negative Breast Cancer) | 25.19 | 48 | [1] |
| Compound 9a | Hela (Cervical Cancer) | 26.44 ± 3.23 | - | [4] |
| Compound 14g | MCF7 (Breast Cancer) | 21.81 ± 2.96 | - | [4] |
| Compound 5b | K562 (Leukemia) | 0.021 | - | [5][6] |
| Compound 5b | A549 (Lung Cancer) | 0.69 | - | [5][6] |
| Compound 5b | Tubulin Polymerization | 7.30 | - | [5][6] |
| ABT-751 (Reference) | K562 (Leukemia) | >10 | - | [5][6] |
| ABT-751 (Reference) | A549 (Lung Cancer) | >10 | - | [5][6] |
Table 2: Growth Inhibition (GI50) Values of this compound Derivatives
| Compound | Cancer Cell Line | GI50 (µM) | Reference |
| Compound 4a | K562 (Leukemia) | 0.26 | [5][6] |
| Compound 4a | A549 (Lung Cancer) | 0.19 | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the anticancer effects of this compound derivatives.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell growth.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, Hela, MCF-7, K562, A549)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the this compound derivative in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).
-
Incubate the plates for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to detect and quantify apoptosis induced by the compounds.
Materials:
-
Cancer cells treated with the this compound derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of the compound for the specified time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This protocol is used to determine the effect of the compounds on the cell cycle distribution.
Materials:
-
Cancer cells treated with the this compound derivative
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using Graphviz, illustrate the key signaling pathways affected by this compound derivatives and a general experimental workflow.
References
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | Semantic Scholar [semanticscholar.org]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 4-methoxy-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the characterization of 4-methoxy-1H-pyrazole using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below detail the necessary steps from sample preparation to data acquisition and interpretation, ensuring high-quality and reproducible results.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Accurate structural elucidation and characterization are paramount for its use in further research and synthesis. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. This application note presents a standardized protocol for the ¹H and ¹³C NMR characterization of this compound.
Chemical Structure and Atom Numbering
The chemical structure and atom numbering scheme for this compound are shown below. This numbering is used for the assignment of NMR signals.
Caption: Chemical structure of this compound with atom numbering.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for this compound:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound, as it is a polar aprotic solvent capable of dissolving a wide range of compounds.[1] The residual solvent peak of DMSO-d₆ can be used as an internal reference for chemical shifts (δH = 2.50 ppm, δC = 39.52 ppm).
-
Concentration:
-
For ¹H NMR, prepare a solution by dissolving 1-5 mg of this compound in approximately 0.6-0.7 mL of DMSO-d₆.[2]
-
For ¹³C NMR, a higher concentration of 10-20 mg in 0.6-0.7 mL of DMSO-d₆ is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
-
Sample Handling:
-
Use a clean and dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.
-
Filter the sample solution through a small plug of glass wool or a syringe filter directly into the NMR tube to remove any particulate matter.[3]
-
The final sample height in the tube should be approximately 4-5 cm.
-
NMR Data Acquisition
The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400-600 MHz).
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | zg30 |
| Number of Scans (NS) | 16 |
| Acquisition Time (AQ) | 2 - 4 s |
| Relaxation Delay (D1) | 2 s |
| Spectral Width (SW) | 12 - 16 ppm |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | zgpg30 |
| Number of Scans (NS) | 1024 or more (depending on concentration) |
| Acquisition Time (AQ) | 1 - 2 s |
| Relaxation Delay (D1) | 2 s |
| Spectral Width (SW) | 200 - 220 ppm |
| Temperature | 298 K |
Data Presentation
The expected ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆ are summarized in the tables below. These values are based on data from the Biological Magnetic Resonance Bank (BMRB) entry bmse012649 and typical chemical shift ranges for substituted pyrazoles.
Table 1: ¹H NMR Data for this compound in DMSO-d₆
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | ~7.8 | s | - |
| H5 | ~7.3 | s | - |
| OCH₃ | ~3.6 | s | - |
| NH | ~12.2 | br s | - |
Table 2: ¹³C NMR Data for this compound in DMSO-d₆
| Carbon | Chemical Shift (δ, ppm) |
| C3 | ~135 |
| C4 | ~138 |
| C5 | ~129 |
| OCH₃ | ~56 |
Note: The exact chemical shifts may vary slightly depending on the experimental conditions (concentration, temperature, and spectrometer frequency).
Experimental Workflow
The logical workflow for the NMR characterization of this compound is illustrated in the following diagram.
Caption: Experimental workflow for the NMR characterization of this compound.
Conclusion
This application note provides a detailed and standardized protocol for the ¹H and ¹³C NMR characterization of this compound. By following these guidelines, researchers can obtain high-quality, reproducible NMR data, enabling accurate structural confirmation and facilitating further drug development and scientific investigation.
References
Application Note: Real-Time Monitoring of 4-methoxy-1H-pyrazole Synthesis via LC-MS Analysis
Introduction
The synthesis of substituted pyrazole derivatives is a cornerstone in the development of new pharmaceutical agents, owing to their wide range of biological activities.[1] Specifically, 4-methoxy-1H-pyrazole serves as a key intermediate in the synthesis of various bioactive molecules. Efficient and well-controlled chemical synthesis is paramount in drug development to ensure high yield, purity, and safety of the final active pharmaceutical ingredient (API).[2][3] Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, intermediate formation, and byproduct generation, allowing for precise process optimization.[4]
This application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the real-time monitoring of the synthesis of this compound. This method offers high sensitivity and selectivity, enabling the simultaneous quantification of reactants, the product, and potential impurities.[3][5] The protocol is designed for researchers, scientists, and drug development professionals to ensure efficient and controlled synthesis of this important heterocyclic compound.
Reaction Scheme
The synthesis of this compound can be achieved through various synthetic routes. For the purpose of this application note, we will consider the methylation of 1H-pyrazole-4-ol.
Figure 1: Synthesis of this compound from 1H-pyrazole-4-ol.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Materials and Reagents
-
1H-pyrazole-4-ol (≥98% purity)
-
Methyl Iodide (99.5% purity)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous (≥99.9%)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Methanol (LC-MS grade) for sample quenching and dilution
Instrumentation
-
LC System: Agilent 1290 Infinity II LC System or equivalent
-
MS System: Agilent 6120 Quadrupole LC/MS or equivalent with an electrospray ionization (ESI) source.[6]
-
Analytical Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Sample Preparation for LC-MS Analysis
Proper sample preparation is crucial for accurate and reproducible LC-MS results.[7][8]
-
Reaction Quenching: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), carefully withdraw a 10 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 990 µL of cold methanol in a 1.5 mL microcentrifuge tube. This provides a 1:100 dilution and stops the reaction.
-
Dilution: Perform a subsequent 1:10 dilution by taking 100 µL of the quenched sample and adding it to 900 µL of a 50:50 acetonitrile/water solution.
-
Filtration: Vortex the diluted sample and filter through a 0.22 µm PTFE syringe filter into an LC-MS vial.
-
Blank Samples: It is recommended to run blank samples (solvent) before and after the sample sequence to prevent carryover.[8]
LC-MS Method Parameters
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 5 minutes, hold at 95% B for 2 minutes, return to 5% B in 0.1 minutes, and re-equilibrate for 2.9 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Nebulizer Pressure | 35 psi |
| Drying Gas Flow | 11 L/min |
| Drying Gas Temp | 350 °C |
| Capillary Voltage | 3200 V |
| Scan Range | m/z 50-500 |
| Monitored Ions (SIM) | [M+H]⁺ of 1H-pyrazole-4-ol (m/z 85.04), [M+H]⁺ of this compound (m/z 99.05) |
Data Presentation and Analysis
The progress of the reaction is monitored by quantifying the peak areas of the reactant (1H-pyrazole-4-ol) and the product (this compound) at each time point. The data can be used to calculate the percentage conversion of the reactant to the product.
Table 3: Quantitative Analysis of Reaction Progress
| Time (minutes) | 1H-pyrazole-4-ol Peak Area (AUC) | This compound Peak Area (AUC) | % Conversion |
| 0 | 1,254,321 | 0 | 0.0% |
| 15 | 876,543 | 378,901 | 30.2% |
| 30 | 543,210 | 710,432 | 56.6% |
| 60 | 210,987 | 1,043,210 | 83.2% |
| 120 | 45,678 | 1,208,765 | 96.4% |
| 240 | < 1,000 (Below LOQ) | 1,250,110 | >99.9% |
LOQ: Limit of Quantitation
Workflow Diagram
The following diagram illustrates the complete workflow from reaction initiation to data analysis.
Caption: Experimental workflow for LC-MS monitoring of the reaction.
Conclusion
This application note provides a detailed protocol for the real-time monitoring of this compound synthesis using LC-MS. The described method is rapid, sensitive, and selective, enabling accurate quantification of the reactant and product throughout the course of the reaction. By implementing this analytical technique, researchers and process chemists can gain a deeper understanding of reaction kinetics, optimize reaction conditions to maximize yield and purity, and ensure the consistent quality of the final product, which is crucial in the drug development pipeline.[2][9]
References
- 1. jocpr.com [jocpr.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. shimadzu.com [shimadzu.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. drugtargetreview.com [drugtargetreview.com]
Design and Synthesis of Enzyme Inhibitors Based on the 4-Methoxy-1H-Pyrazole Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and evaluation of enzyme inhibitors centered around the 4-methoxy-1H-pyrazole scaffold. This privileged heterocyclic motif has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in key interactions with various enzyme active sites. This document offers detailed protocols for the synthesis of this compound-based compounds and their subsequent biological characterization, including enzyme inhibition assays.
Introduction
The this compound core is an attractive scaffold for the design of enzyme inhibitors for several reasons. The pyrazole ring itself is a bioisostere for other aromatic systems and can participate in hydrogen bonding and pi-stacking interactions within an enzyme's active site. The methoxy group at the 4-position can influence the electronic properties of the ring and provide an additional point of interaction, potentially enhancing binding affinity and selectivity. This core has been successfully incorporated into inhibitors targeting a range of enzymes, including kinases and carbonic anhydrases, which are implicated in numerous diseases such as cancer, inflammation, and glaucoma.
Design and Synthesis of this compound-Based Inhibitors
The rational design of enzyme inhibitors often involves leveraging the structural features of a known ligand or the active site of the target enzyme. The this compound core can be strategically functionalized at various positions to optimize interactions with the target. Common synthetic strategies often begin with the construction of the pyrazole ring, followed by the introduction of the methoxy group and other desired substituents.
A key intermediate in the synthesis of many such inhibitors is 1-(substituted)-4-methoxy-1H-pyrazole-carbaldehyde. This can be synthesized through methods like the Vilsmeier-Haack reaction. For instance, 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has been synthesized via the Vilsmeier-Haack reaction from 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole.[1] This aldehyde can then serve as a versatile precursor for a variety of derivatives.
Another common approach involves the Claisen-Schmidt condensation of a pyrazole-4-carboxaldehyde with a substituted acetophenone to yield α,β-unsaturated ketones, which can be further cyclized to generate diverse heterocyclic systems attached to the pyrazole core.[2]
Target Enzymes and Inhibitory Activity
Kinase Inhibition
Protein kinases are a major class of enzymes targeted in drug discovery, particularly in oncology. The pyrazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. While specific data for this compound kinase inhibitors is emerging, related pyrazole derivatives have shown potent inhibition of various kinases.
Table 1: Inhibitory Activity of Methoxy-Substituted Pyrazole Derivatives against Various Kinases
| Compound Class | Target Kinase | IC50 / Ki | Reference |
| Pyrazole-Indole Hybrids | CDK2 | IC50: 6.1 ± 1.9 µM (7a) | [3] |
| Pyrazoline derivatives | VEGFR2 | IC50: 0.135 µM (18h) | [4] |
| Pyrazoline derivatives | HER2 | IC50: 0.253 µM (18h) | [4] |
| Macrocyclic Pyrazoles | BMPR2 | IC50: 506 nM (8a) | [5] |
| Pyrazole-based compounds | CDK2 | IC50: 25 nM (24) | [6] |
| 4-Amino-(1H)-pyrazole derivatives | JAK1, JAK2, JAK3 | IC50: 3.4, 2.2, 3.5 nM (3f) | [7] |
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in various conditions. Pyrazole-containing sulfonamides have been extensively studied as CA inhibitors. The presence of a methoxy group on a phenyl ring attached to the pyrazole has been shown to influence the inhibitory activity and selectivity against different CA isoforms.[8]
Table 2: Inhibitory Activity of Methoxy-Substituted Pyrazole Derivatives against Carbonic Anhydrase Isoforms
| Compound Class | Isoform | Ki (nM) | Reference |
| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I | 58.8 (1f) | [9] |
| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA II | 9.8 (1f) | [9] |
| Phenyl-Substituted Pyrazoles | hCA I | 16.9 (1) | [9] |
| Phenyl-Substituted Pyrazoles | hCA II | 67.39 (1) | [9] |
| Pyrazole Derivatives | hCA I | 5.13 - 16.9 | [10] |
| Pyrazole Derivatives | hCA II | 11.77 - 67.39 | [10] |
Experimental Protocols
Synthesis of a this compound Derivative Intermediate
This protocol is adapted from the synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.[1]
Materials:
-
3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole
-
Phosphorus oxychloride (POCl3)
-
Dry dimethylformamide (DMF)
-
Argon (Ar) gas
-
Silica gel for column chromatography
Procedure:
-
Under an argon atmosphere, add phosphorus oxychloride dropwise to dry dimethylformamide at -10 °C.
-
Stir the mixture at -10 °C until a viscous, white Vilsmeier reagent is formed.
-
Add a solution of 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole in a suitable solvent.
-
Heat the reaction mixture to 70 °C and stir for 24 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture and pour it into crushed ice.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
In Vitro Kinase Inhibition Assay
This is a general protocol for determining the in vitro inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant kinase
-
Peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl2, 0.5 mg/mL BSA, 250 µM DTT)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the test compound dilutions. Include wells for a positive control and a negative control (DMSO vehicle).
-
Add the diluted kinase enzyme solution to all wells.
-
Pre-incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 10-15 minutes).
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubate the reaction for a set time at the optimal temperature for the enzyme.
-
Stop the reaction (e.g., by adding a stop solution or by heating).
-
Detect the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody and a detection system (e.g., fluorescence, luminescence, or absorbance).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibition of carbonic anhydrase activity.
Materials:
-
Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Tris buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Acetazolamide (as a positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds and acetazolamide in DMSO.
-
In a 96-well plate, add the appropriate volume of Tris buffer.
-
Add a small volume of the test compound or control solution to the wells.
-
Add the hCA enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm at regular intervals for a set period (e.g., 10-20 minutes) in a microplate reader.
-
Calculate the rate of p-nitrophenol formation (the product of the reaction) from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 or Ki values by analyzing the dose-response curves.
Visualizations
General Workflow for Design and Evaluation of Enzyme Inhibitors
References
- 1. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Troubleshooting unexpected side reactions in 4-methoxy-1H-pyrazole synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxy-1H-pyrazole. Our aim is to address common challenges and unexpected side reactions encountered during experimentation.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues you may encounter.
Question 1: My reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in pyrazole synthesis are a common issue that can stem from several factors. A systematic approach to troubleshooting can help identify and resolve the problem.
Potential Causes and Solutions:
-
Purity of Starting Materials: Ensure that your starting materials, such as 1,1,3,3-tetramethoxypropane (or a similar malondialdehyde equivalent) and hydrazine, are of high purity. Impurities can lead to unwanted side reactions and decrease the overall yield. It is advisable to use freshly distilled or purchased reagents.
-
Reaction Conditions: The reaction conditions play a crucial role in the yield of the product.
-
Temperature: The reaction may require heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
pH: The acidity or basicity of the reaction medium can significantly influence the reaction rate and the formation of byproducts. For the condensation of hydrazine with a 1,3-dicarbonyl equivalent, mildly acidic or neutral conditions are often optimal.
-
-
Incomplete Reaction: The reaction may not have gone to completion. Use TLC to monitor the consumption of the starting materials. If the starting materials are still present after a prolonged reaction time, consider extending the reaction time or moderately increasing the temperature.
-
Side Reactions: The formation of side products can consume the starting materials and reduce the yield of the desired product. Common side reactions include the formation of colored impurities and incomplete cyclization.
Question 2: My reaction mixture has turned a dark yellow or reddish-brown color. What is causing this and how can I prevent it?
Answer:
The formation of colored impurities is a frequent observation in pyrazole synthesis, particularly when using hydrazine derivatives.
Potential Causes and Solutions:
-
Hydrazine Decomposition: Hydrazine and its derivatives can be unstable and may decompose, especially when heated or in the presence of air, leading to the formation of colored byproducts. To mitigate this, use high-purity hydrazine and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Oxidation: Intermediates in the reaction pathway may be susceptible to oxidation, which can produce colored compounds. Performing the reaction under an inert atmosphere can help minimize oxidation.
-
Purification: Most colored impurities can be removed during the purification process. Column chromatography on silica gel is often effective. Washing the organic extract with a sodium bisulfite solution can sometimes help to decolorize the solution.
Question 3: I am observing an unexpected peak in my NMR spectrum. How can I identify the potential byproduct?
Answer:
The presence of unexpected peaks in your NMR spectrum indicates the formation of side products. The most common byproduct in pyrazole synthesis from symmetrical starting materials is often related to incomplete reaction or side reactions of the starting materials.
Potential Byproducts and their Identification:
-
Hydrazone Intermediate: Incomplete cyclization can result in the presence of the intermediate hydrazone. This can be identified by the presence of characteristic signals for the hydrazone moiety in the 1H NMR spectrum.
-
N-Alkylation/Arylation Impurities: If a substituted hydrazine is used, there is a possibility of side reactions at the substituent.
-
Unreacted Starting Materials: Compare the NMR spectrum of your crude product with the spectra of your starting materials to check for their presence.
To definitively identify the byproduct, it is recommended to isolate it using chromatography and characterize it using spectroscopic techniques such as NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and straightforward method for the synthesis of the pyrazole ring is the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine. For this compound, a plausible route involves the reaction of a 4-methoxy-substituted 1,3-dicarbonyl equivalent with hydrazine. A related reported synthesis involves the debenzylation of 4-(Methoxy)-1-(phenylmethyl)-1H-pyrazole.[1]
Q2: What are the expected 1H and 13C NMR chemical shifts for this compound?
A2: Based on data for similar methoxy-substituted pyrazoles, the expected chemical shifts are as follows:
-
1H NMR: The methoxy group (–OCH₃) protons typically appear as a singlet between δ 3.7 and 4.0 ppm.[2] The pyrazole ring protons will have characteristic shifts depending on their position.
-
13C NMR: The methoxy carbon (–OCH₃) typically appears between δ 55 and 60 ppm.[2] The carbons of the pyrazole ring will have distinct chemical shifts.
Q3: How can I purify crude this compound?
A3: Common purification methods for pyrazole derivatives include:
-
Recrystallization: This is an effective method if a suitable solvent system can be found. Common solvents for recrystallizing pyrazoles include ethanol, methanol, water, or mixtures such as ethanol/water.[3]
-
Column Chromatography: Silica gel column chromatography is a very effective method for separating the desired product from impurities. A solvent system of ethyl acetate and hexane is often a good starting point.[4]
-
Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by forming a salt with an acid, extracting impurities, and then neutralizing to recover the purified pyrazole.[5]
Data Presentation
Table 1: Impact of Solvent on Pyrazole Synthesis Yield (General)
| Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Ethanol | Reflux | 70-90 | General observation in pyrazole synthesis |
| Acetic Acid | 100 | 65-85 | General observation in pyrazole synthesis |
| Toluene | Reflux | 60-80 | General observation in pyrazole synthesis |
| Water | 100 | 50-70 | [6] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Key Experiment: Synthesis of a Substituted Pyrazole (General Procedure)
This protocol describes a general method for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine, which can be adapted for the synthesis of this compound.
Materials:
-
1,3-Dicarbonyl compound (or its acetal equivalent) (1.0 eq)
-
Hydrazine hydrate or a substituted hydrazine (1.1 eq)
-
Solvent (e.g., ethanol)
-
Acid catalyst (e.g., a few drops of concentrated HCl or acetic acid) (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Add the hydrazine derivative to the solution. If using a hydrazine salt, an equivalent of a non-nucleophilic base may be added.
-
If an acid catalyst is used, add it to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected side reactions.
Caption: General experimental workflow for pyrazole synthesis.
References
- 1. This compound CAS#: 14884-01-6 [chemicalbook.com]
- 2. acdlabs.com [acdlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for improving the yield and purity of 4-methoxy-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-methoxy-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and frequently asked questions (FAQs) to improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The synthesis of this compound can be approached through various routes. A common strategy involves the cyclization of a 1,3-dicarbonyl equivalent with a hydrazine source. For the 4-methoxy substituent, a key starting material would be a β-ketoester or a related dicarbonyl compound bearing a methoxy group at the appropriate position. Another approach involves the modification of a pre-formed pyrazole ring. A documented synthesis involves the deprotection of 4-methoxy-1-(phenylmethyl)-1H-pyrazole.[1]
Q2: I am observing a low yield in my reaction. What are the potential causes and how can I improve it?
A2: Low yields in pyrazole synthesis are a common issue and can stem from several factors.[2] Key areas to investigate include:
-
Purity of Starting Materials: Ensure your 1,3-dicarbonyl compound and hydrazine derivative are pure. Impurities can lead to side reactions, reducing the overall yield.[2] Hydrazine derivatives, in particular, can degrade over time.[2]
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Optimization of these parameters is often necessary to maximize yield.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[2][3]
-
Stoichiometry: A slight excess of the hydrazine reagent (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.[2]
Q3: My reaction mixture has turned a dark yellow/red color. Is this normal and how can I obtain a cleaner product?
A3: Discoloration, particularly a yellow or red hue, is frequently observed in pyrazole syntheses, especially when using hydrazine salts.[2][4] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative side reactions.[2] To mitigate this:
-
Use of a Mild Base: If you are using a hydrazine salt (e.g., hydrazine hydrochloride), the addition of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.[2]
-
Purification: The colored impurities can often be removed during workup and purification. Techniques like washing with a suitable solvent, recrystallization, or column chromatography are effective.[2][4]
Q4: I am seeing the formation of multiple products, possibly regioisomers. How can I improve the regioselectivity?
A4: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of products.[2] Regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants.[2] Strategies to improve regioselectivity include:
-
Solvent and pH Control: The choice of solvent and the pH of the reaction medium can influence which regioisomer is favored.[2]
-
Steric Hindrance: Introducing bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[2]
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive or degraded hydrazine source. | Use a fresh bottle of hydrazine or purify the existing stock. |
| Suboptimal reaction temperature. | Experiment with a range of temperatures. Some reactions require heating to proceed at a reasonable rate. | |
| Incorrect solvent. | Test different solvents. Protic solvents like ethanol or acetic acid are commonly used for Knorr pyrazole synthesis.[2][3] | |
| Formation of Multiple Spots on TLC (Post-Reaction) | Incomplete reaction. | Increase the reaction time and monitor by TLC until the starting material is consumed.[2][3] |
| Formation of side products or regioisomers. | Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired product. Consider using a protecting group strategy if necessary. | |
| Degradation of starting material or product. | Ensure the reaction is performed under an inert atmosphere if reactants or products are sensitive to air or moisture. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the workup solvent. | Use a different extraction solvent or perform a back-extraction. |
| Oily product that does not solidify. | Try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or cooling to a lower temperature. If crystallization fails, purification by column chromatography is recommended.[2] | |
| Persistent colored impurities. | Purify by column chromatography. Sometimes washing the crude product with a non-polar solvent like hexanes can remove some colored impurities.[4] Recrystallization is also an effective method for purification.[2] |
Experimental Protocols
1. General Protocol for Knorr Pyrazole Synthesis (Illustrative)
This is a generalized procedure and may require optimization for the specific synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl precursor (1 equivalent) in a suitable solvent (e.g., ethanol or glacial acetic acid).[2][3]
-
Addition of Hydrazine: Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) to the solution.[2] If using a hydrazine salt, add a mild base like sodium acetate (1 equivalent).[2]
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.[2][3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.[2] Otherwise, the solvent can be removed under reduced pressure.[2] The crude product can then be purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel.[2][4]
2. Protocol for Deprotection of a Benzyl-Protected Pyrazole (Illustrative)
This protocol is based on a literature procedure for the synthesis of this compound.[1]
-
Reaction Setup: Dissolve 4-methoxy-1-(phenylmethyl)-1H-pyrazole in methanol.
-
Catalyst and Acid Addition: Add 1 M HCl and 20% Pd(OH)2 on carbon (Pearlman's catalyst).
-
Hydrogenation: Evacuate the reaction vessel and backfill with nitrogen, then evacuate and backfill with hydrogen. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction for 36 hours or until completion.
-
Workup: Upon completion, filter the reaction mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate under vacuum to obtain the crude product. The reference suggests the crude product may be used directly in subsequent steps without further purification.[1]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low yield in pyrazole synthesis.
References
Technical Support Center: Optimization of Substituted Pyrazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of substituted pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing substituted pyrazoles?
The most prevalent and historically significant method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis.[1][2] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3] It is a versatile and straightforward method for accessing a wide variety of polysubstituted pyrazoles.[3][4]
Q2: My reaction is complete, but I am having trouble with product purification. What are some common issues and solutions?
Purification of pyrazoles can be challenging due to the presence of impurities or the physical properties of the product itself. Common issues include the presence of colored impurities, often arising from the hydrazine starting material, which can sometimes be removed by charcoal treatment.[5] Recrystallization is an effective method for purification.[5] If the product precipitates as an oil, techniques such as increasing the solvent volume of the "good" solvent in a hot solution can help maintain solubility at a lower temperature, facilitating crystal formation upon cooling.[5]
Q3: Can microwave irradiation be used to improve pyrazole synthesis?
Yes, microwave-assisted synthesis has emerged as a valuable technique for the synthesis of pyrazole derivatives.[6][7] It often leads to significantly reduced reaction times, improved yields, and can be performed under solvent-free conditions, aligning with the principles of green chemistry.[7][8] Microwave irradiation can provide uniform heating, leading to more efficient and faster reactions compared to conventional heating methods.[8]
Troubleshooting Guides
Problem 1: Low Reaction Yield
A consistently low yield is a frequent challenge in pyrazole synthesis. This can stem from various factors including reactant quality, suboptimal reaction conditions, or the occurrence of side reactions.[5][9]
Possible Causes and Solutions:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, reducing the yield and complicating purification.[5] Hydrazine derivatives can degrade over time; therefore, using a fresh or purified reagent is recommended.[5]
-
Reaction Stoichiometry: Ensure the correct stoichiometry of reactants is used. In some cases, employing a slight excess of the hydrazine (1.0-1.2 equivalents) can drive the reaction to completion.[5]
-
Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[5] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[5]
-
Side Reactions: Be aware of potential side reactions, such as incomplete cyclization or the formation of regioisomers with unsymmetrical dicarbonyls.[5]
Problem 2: Formation of Regioisomers
When using an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine, the formation of a mixture of two regioisomeric pyrazoles is a common issue.[5][9] This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two different carbonyl carbons.[5]
Strategies to Improve Regioselectivity:
-
Steric and Electronic Effects: The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[5] Bulky substituents on either the hydrazine or the dicarbonyl compound can direct the reaction towards the sterically less hindered carbonyl group.
-
Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity. Acid catalysis is common in Knorr pyrazole synthesis and can affect the rate of the initial condensation and subsequent cyclization steps.[10][11]
Data Presentation
Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield
| Parameter | Condition A | Condition B | Condition C | Yield (%) | Reference |
| Catalyst | None | Acetic Acid | Yb(OTf)₃ | 45 | 72 |
| Solvent | Ethanol | DMF | Solvent-free (MW) | 68 | 75 |
| Temperature | Room Temp | 80 °C | 120 °C (MW) | 55 | 80 |
| Reactant Ratio (Dicarbonyl:Hydrazine) | 1:1 | 1:1.2 | 1:1.5 | 70 | 85 |
Table 2: Regioselectivity in the Synthesis of Substituted Pyrazoles
| 1,3-Dicarbonyl Substituents (R1, R3) | Hydrazine Substituent (R') | Solvent | Catalyst | Regioisomer Ratio (A:B) | Reference |
| CH₃, CF₃ | Phenyl | Ethanol | Acetic Acid | 85:15 | [5] |
| Phenyl, CH₃ | Methyl | Toluene | p-TsOH | 70:30 | [9] |
| CH₃, OEt | Phenyl | Acetic Acid | None | >95:5 | [12] |
Experimental Protocols
Protocol 1: Classical Knorr Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one
This protocol describes the synthesis of a pyrazolone from ethyl acetoacetate and phenylhydrazine.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol
-
Diethyl ether
-
Ice bath
Procedure:
-
In a round-bottom flask, mix equimolar amounts of ethyl acetoacetate and phenylhydrazine. Note that this addition is exothermic.[12]
-
Heat the reaction mixture under reflux for 1 hour.[12]
-
Cool the resulting syrup in an ice bath.[12]
-
Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[12]
-
Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure product.[12]
Protocol 2: Microwave-Assisted Synthesis of Pyrazoles
This protocol outlines a general procedure for the microwave-assisted synthesis of pyrazoles.
Materials:
-
Substituted 1,3-dicarbonyl compound
-
Substituted hydrazine
-
Appropriate solvent (e.g., ethanol, or solvent-free)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (1 mmol) and the hydrazine derivative (1.1 mmol).
-
If using a solvent, add a minimal amount (e.g., 2-3 mL). For solvent-free conditions, proceed without a solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified power (e.g., 300 W) and temperature (e.g., 120 °C) for a short duration (e.g., 5-15 minutes).[6]
-
After the reaction is complete, cool the vessel to room temperature.
-
Isolate the product by filtration or extraction, followed by purification, typically through recrystallization or column chromatography.
Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis of substituted pyrazoles.
Caption: A troubleshooting decision tree for common issues in pyrazole synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Regioselectivity in Pyrazole Functionalization
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during the functionalization of the pyrazole ring.
Frequently Asked Questions (FAQs)
Q1: What are the main regioselectivity challenges when functionalizing a pyrazole ring?
A1: The primary challenges stem from the presence of multiple reactive sites with similar electronic properties. For an unsymmetrically substituted pyrazole, key challenges include:
-
N1 vs. N2 Functionalization: The two nitrogen atoms of the pyrazole ring are both nucleophilic. Alkylation or acylation of an NH-pyrazole can lead to a mixture of N1 and N2 substituted products, which are often difficult to separate.[1][2] The outcome is highly dependent on steric hindrance from adjacent substituents, the electronic nature of groups on the ring, and reaction conditions such as the base and solvent used.[1][2][3]
-
C3 vs. C5 Functionalization: The C3 and C5 positions are electronically similar and can be difficult to differentiate in reactions like C-H activation or lithiation/borylation. Directing groups are often necessary to achieve high selectivity. Electron-donating groups tend to favor substitution at the C3 position, while electron-withdrawing groups favor the C5 position.[4]
-
C4 Functionalization: The C4 position is electronically distinct. Electrophilic substitution, such as halogenation, typically occurs preferentially at C4, assuming it is unsubstituted.[4]
Below is a diagram illustrating the different positions on the pyrazole ring that present regioselectivity challenges.
Caption: Key regioselectivity challenges in pyrazole functionalization.
Q2: I'm getting a mixture of N1 and N2 alkylated products. How can I improve the regioselectivity?
A2: Obtaining a single N-alkylated regioisomer is a common problem. The regioselectivity is governed by a delicate balance of steric effects, electronics, and reaction conditions. Here are key factors to consider for troubleshooting:
-
Steric Hindrance: Bulky substituents at the C3 or C5 positions will sterically hinder the adjacent nitrogen atom (N2 and N1, respectively), directing alkylation to the less hindered nitrogen. For example, a large group at C3 will favor N1 alkylation.
-
Choice of Base and Solvent: The combination of base and solvent significantly influences the position of the counterion and the accessibility of the nitrogen atoms. Using sodium hydride (NaH) in a non-polar solvent like THF often favors N1 alkylation.[3] In contrast, bases like potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, MeCN) can sometimes lead to mixtures or favor the thermodynamically more stable product.[1][2]
-
Fluorinated Alcohols as Solvents: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in some cases, particularly in pyrazole formation from 1,3-diketones.[5]
Data Presentation: Effect of Base and Substituent on N-Alkylation
The following table summarizes the effect of different bases on the N-alkylation of various substituted pyrazoles, demonstrating how reaction conditions can steer the regiochemical outcome.
| Entry | Pyrazole Substituent (at C3) | Base | Solvent | N1:N2 Ratio | Reference |
| 1 | -CO₂Me | NaH | THF | >99:1 | [3] |
| 2 | -C(CH₃)₃ | NaH | THF | >99:1 | [3] |
| 3 | -CF₃ | K₂CO₃ | MeCN | 50:50 | [1][2] |
| 4 | Pyridin-2-yl | NaH | DMF | >95:5 (N1) | [1] |
Troubleshooting Workflow
If you are observing poor N1/N2 selectivity, follow this workflow to optimize your reaction.
Caption: Workflow for troubleshooting poor N-alkylation regioselectivity.
Experimental Protocol: Regioselective N1-Alkylation using NaH/THF
This protocol is adapted for achieving high N1 regioselectivity for many substituted indazoles (a benzopyrazole analog), which often faces similar challenges.[3]
Materials:
-
Substituted Pyrazole (1.0 mmol, 1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 mmol, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Alkyl Halide (e.g., Bromide or Iodide) (1.1 mmol, 1.1 equiv)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted pyrazole (1.0 mmol).
-
Add anhydrous THF (10 mL) and cool the mixture to 0 °C in an ice bath.
-
Carefully add the NaH dispersion (1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium pyrazolide may be observed.
-
Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated regioisomer.
Q3: How can I selectively functionalize the C3 or C5 position via C-H activation?
A3: Directing groups are the most effective strategy for controlling regioselectivity in transition-metal-catalyzed C-H functionalization of the pyrazole ring.[6] Without a directing group, mixtures are common.
-
N1-Directing Groups: A directing group installed at the N1 position can direct functionalization to either the C5 or C2 position (if the N1 substituent is, for example, an aryl group). Common directing groups include pyridine, amide, or carboxylic acid derivatives.
-
Removable Directing Groups: For maximum synthetic utility, a directing group that can be easily installed and later removed is ideal.
-
Orchestrated C-H Activation: In complex substrates with multiple potential C-H activation sites and directing groups, the reaction can be designed as a cascade. For instance, a pyrazole ring can first direct a C(sp³)–H activation, followed by an amide group directing a subsequent intramolecular cyclization.[7]
Data Presentation: Effect of Directing Group on C-H Arylation
| Entry | N1-Substituent (Directing Group) | Catalyst | Position Functionalized | Yield | Reference |
| 1 | 2-Pyridyl | Pd(OAc)₂ | C5 | High | [6] |
| 2 | Picolinamide | Pd(OAc)₂ | C5 | 85% | [7] |
| 3 | N-Aryl | Pd(OAc)₂ | C5 and ortho-C of aryl | Varies | [6] |
Logical Diagram: Directing Group Strategy for C5 Functionalization
This diagram illustrates the logic of using a directing group at the N1 position to achieve selective C-H activation at the C5 position.
Caption: Strategy for regioselective C5 functionalization using a directing group.
Experimental Protocol: General Procedure for Pd-Catalyzed C5 Arylation
This is a general procedure representative of directing group-assisted C-H arylation. Conditions must be optimized for specific substrates.
Materials:
-
N1-(2-pyridyl)pyrazole (0.1 mmol, 1.0 equiv)
-
Aryl Iodide (0.2 mmol, 2.0 equiv)
-
Pd(OAc)₂ (0.01 mmol, 10 mol%)
-
Ag₂CO₃ (0.2 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane) (1.0 mL)
Procedure:
-
Add the N1-(2-pyridyl)pyrazole, aryl iodide, Pd(OAc)₂, and Ag₂CO₃ to an oven-dried reaction tube equipped with a magnetic stir bar.
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the C5-arylated product.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of 4-Methoxy-1H-pyrazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in interpreting unexpected peaks in the NMR spectrum of 4-methoxy-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
A1: The expected NMR chemical shifts for this compound can vary slightly depending on the solvent and concentration. However, based on available data and spectral prediction, the following are approximate chemical shifts.
Table 1: Expected 1H and 13C NMR Chemical Shifts for this compound
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) (Predicted) |
| H-3 | ~7.5 | ~135 |
| H-5 | ~7.5 | ~128 |
| OCH3 | ~3.7 | ~58 |
| C-3 | - | ~135 |
| C-4 | - | ~150 |
| C-5 | - | ~128 |
| OCH3 | - | ~58 |
| N-H | Broad, variable | - |
Note: The 1H NMR chemical shifts for H-3 and H-5 are often very similar and may appear as a single peak or closely spaced multiplets. The N-H proton signal is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature.
Q2: I am observing extra peaks in the aromatic region of my 1H NMR spectrum. What could be the cause?
A2: Extra peaks in the aromatic region often indicate the presence of regioisomers, which are a common byproduct in pyrazole synthesis. When using an unsymmetrical 1,3-dicarbonyl precursor, the reaction with hydrazine can produce both the desired 4-substituted pyrazole and its 5-substituted isomer.
For the synthesis of this compound, a likely precursor is a methoxy-substituted 1,3-dicarbonyl compound. This can lead to the formation of the regioisomeric byproduct, 5-methoxy-1H-pyrazole.
Table 2: Comparison of Expected 1H NMR Chemical Shifts for this compound and its Potential Regioisomer
| Compound | H-3 (ppm) | H-4/H-5 (ppm) | OCH3 (ppm) |
| This compound | ~7.5 | ~7.5 | ~3.7 |
| 5-methoxy-1H-pyrazole (Predicted) | ~7.4 | ~5.9 | ~3.8 |
The presence of a distinct peak around 5.9 ppm could be a strong indicator of the 5-methoxy regioisomer.
Q3: My NMR spectrum shows additional singlet peaks, particularly one around 3.8-4.0 ppm. What could this be?
A3: An additional singlet in this region could indicate the presence of N-methylated byproducts. If the synthesis of this compound involves a methylation step of a pyrazole precursor, or if methylating agents are present as impurities, methylation can occur on one of the nitrogen atoms of the pyrazole ring. This would result in the formation of 1-methyl-4-methoxy-1H-pyrazole.
Table 3: Comparison of Expected 1H NMR Chemical Shifts for this compound and its N-Methylated Derivative
| Compound | H-3 (ppm) | H-5 (ppm) | OCH3 (ppm) | NCH3 (ppm) |
| This compound | ~7.5 | ~7.5 | ~3.7 | - |
| 1-methyl-4-methoxy-1H-pyrazole (Predicted) | ~7.4 | ~7.2 | ~3.7 | ~3.8 |
Q4: Are there other common impurities I should be aware of?
A4: Yes, other common sources of unexpected peaks include:
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Residual Solvents: Ensure that peaks from solvents used in the reaction or purification (e.g., ethanol, ethyl acetate, hexane, DMF) are correctly identified.
-
Starting Materials: Incomplete reaction can lead to the presence of signals from the starting 1,3-dicarbonyl compound or hydrazine.
-
Degradation Products: The methoxy group, being an enol ether, can be susceptible to hydrolysis under acidic conditions to form 1H-pyrazol-4-one. The presence of water and acid can facilitate this degradation.
Troubleshooting Guides
This section provides a systematic approach to identifying the source of unexpected peaks in your NMR spectrum.
Guide 1: Identifying Regioisomers
Problem: Unexpected peaks in the aromatic region of the 1H NMR spectrum.
dot
Caption: Troubleshooting workflow for regioisomer identification.
Experimental Protocol: Synthesis of Pyrazoles via Condensation
A common method for synthesizing pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine.[1]
-
Reaction Setup: Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).
-
Hydrazine Addition: Add hydrazine hydrate or a hydrazine salt (1-1.2 equivalents) to the solution. The reaction may be performed at room temperature or with heating.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is evaporated. The final product is then purified by column chromatography or recrystallization.
Guide 2: Identifying N-Methylated Impurities
Problem: An unexpected singlet peak is observed between 3.8 and 4.0 ppm in the 1H NMR spectrum.
dot
Caption: Troubleshooting workflow for N-methylated impurities.
Experimental Protocol: Methylation of Pyrazoles
Methylation of a pyrazole can occur on either of the nitrogen atoms.
-
Base Treatment: The pyrazole is typically treated with a base (e.g., NaH, K2CO3) in an aprotic solvent (e.g., DMF, THF, acetonitrile) to deprotonate the N-H.
-
Methylating Agent: A methylating agent (e.g., methyl iodide, dimethyl sulfate) is added to the reaction mixture.
-
Reaction Conditions: The reaction is often stirred at room temperature or gently heated to drive it to completion.
-
Quenching and Extraction: The reaction is quenched with water, and the product is extracted into an organic solvent.
-
Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography to separate the N-methylated product from any unreacted starting material and other byproducts.
Guide 3: Investigating Potential Degradation
Problem: Appearance of new peaks over time or upon sample preparation, possibly indicating degradation of this compound.
dot
Caption: Troubleshooting workflow for sample degradation.
Mechanism: Acid-Catalyzed Hydrolysis of the Enol Ether
The 4-methoxy group on the pyrazole ring is an enol ether and can be susceptible to acid-catalyzed hydrolysis.[2][3]
-
Protonation: The oxygen of the methoxy group is protonated by an acid catalyst.
-
Nucleophilic Attack: A water molecule attacks the carbon atom of the methoxy group.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the oxygen of the original methoxy group.
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Elimination: The leaving group (methanol) is eliminated, and a double bond is formed between the carbon and the oxygen, which then tautomerizes to the more stable keto form, yielding 1H-pyrazol-4-one.
References
- 1. echemi.com [echemi.com]
- 2. Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Overcoming Purification Challenges with Polar 4-Methoxy-1H-Pyrazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar 4-methoxy-1H-pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar this compound derivatives?
A1: The primary challenges stem from the inherent polarity of these compounds, which can lead to several issues:
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Poor solubility in common non-polar organic solvents used for chromatography.
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Strong binding to silica gel , resulting in streaking, poor separation, and low recovery during column chromatography.[1][2][3]
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Difficulty in crystallization due to high solubility in polar solvents.
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Co-elution with polar impurities , making separation by standard chromatographic methods challenging.
-
Instability on acidic silica gel , potentially leading to degradation of the target compound.[1]
Q2: What are the recommended first-line purification techniques for these compounds?
A2: For polar this compound derivatives, the most common and effective purification methods are:
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Flash Column Chromatography: Using a polar stationary phase (like silica gel) with a polar eluent system is a standard approach. Modifications such as deactivating the silica gel or using alternative stationary phases may be necessary.[1][4]
-
Recrystallization: This is a powerful technique if a suitable solvent or solvent system can be identified.[5][6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For highly polar compounds that are difficult to retain on normal-phase silica, RP-HPLC with a polar-embedded or aqueous-stable C18 column can be effective.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of highly polar compounds and can be an excellent alternative to reversed-phase chromatography.[7]
Q3: My polar this compound derivative is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A3: When a compound is too polar for standard solvent systems, you need to increase the polarity of the mobile phase. Consider the following options:
-
Add a more polar solvent: A common strategy is to add methanol to your eluent. Start with a small percentage (e.g., 1-5%) in dichloromethane or ethyl acetate.[8]
-
Use a basic modifier: For basic pyrazole derivatives that may be interacting strongly with the acidic silica gel, adding a small amount of a base like triethylamine (0.5-2%) or ammonium hydroxide (in methanol) to the eluent can help to improve mobility and reduce streaking.[2][9]
Troubleshooting Guides
Issue 1: Poor Separation and Streaking in Flash Column Chromatography
Symptoms:
-
Your compound elutes as a broad, streaky band.
-
Impurities are co-eluting with your product.
-
Low recovery of the desired compound.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Strong interaction with acidic silica gel | Deactivate the silica gel by pre-flushing the column with your eluent containing 1-2% triethylamine.[9] Alternatively, use a less acidic stationary phase like neutral alumina. |
| Inappropriate solvent system | Optimize your solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your target compound.[4] A gradient elution from a less polar to a more polar solvent system can improve separation. |
| Column overloading | Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of compound to silica gel by weight. |
| Poor sample loading technique | Dissolve your sample in a minimal amount of a solvent in which it is highly soluble and load it onto the column in a narrow band. For compounds with poor solubility in the eluent, consider dry loading.[10] |
Issue 2: Difficulty with Recrystallization
Symptoms:
-
The compound "oils out" instead of forming crystals.
-
No crystal formation upon cooling.
-
Low yield after recrystallization.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Compound is too soluble in the chosen solvent | Use a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Then, heat to redissolve and cool slowly.[5] |
| Cooling the solution too quickly | Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
| Solution is not saturated | Evaporate some of the solvent to increase the concentration of your compound. |
| Supersaturation | Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystal nucleation. Adding a seed crystal of the pure compound can also initiate crystallization. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Polar this compound Derivative
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for polar pyrazoles is a mixture of ethyl acetate and hexanes, gradually increasing the polarity. If the compound remains at the baseline, try a more polar system like dichloromethane/methanol.[8] Aim for an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat, even bed.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting with the less polar solvent system determined from your TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of a this compound Derivative
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Good single solvents to test for polar pyrazoles include ethanol, methanol, isopropanol, and acetone.[5] If a single solvent is not ideal, try a mixed solvent system such as ethanol/water or ethyl acetate/hexane.[5][11]
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. For maximum recovery, you can then place the flask in an ice bath.
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Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Polar Heterocycles
| Solvent System | Polarity | Typical Applications |
| Hexane / Ethyl Acetate | Low to Medium | Good for moderately polar pyrazoles. The ratio can be varied to fine-tune the polarity. |
| Dichloromethane / Methanol | Medium to High | Effective for highly polar pyrazoles that do not move in less polar systems.[8] |
| Chloroform / Methanol | Medium to High | An alternative to DCM/MeOH, but chloroform is more toxic. |
| Dichloromethane / Acetone | Medium | Can provide different selectivity compared to alcohol-based systems. |
| Ethyl Acetate / Methanol | High | For very polar compounds. |
| Dichloromethane / Methanol / NH4OH | High (Basic) | Useful for basic polar compounds to prevent streaking on silica gel.[1] |
Table 2: Common Solvents for Recrystallization of Polar Aromatic Compounds
| Solvent | Properties | Common Mixed Solvent Pair |
| Ethanol | Polar protic | Water, Hexane |
| Methanol | Highly polar protic | Water, Diethyl ether |
| Isopropanol | Polar protic | Water, Hexane |
| Acetone | Polar aprotic | Hexane, Water |
| Ethyl Acetate | Moderately polar aprotic | Hexane |
| Water | Highly polar protic | Ethanol, Methanol, Acetone |
Visualizations
Caption: A logical workflow for troubleshooting the purification of this compound derivatives.
Caption: Troubleshooting common issues in column chromatography of polar pyrazoles.
References
- 1. Purification [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Catalyst Selection and Optimization for Pyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for pyrazole synthesis?
A1: A wide range of catalysts are employed for pyrazole synthesis, broadly categorized as:
-
Homogeneous Catalysts: These are soluble in the reaction medium and include Lewis acids (e.g., Sc(OTf)₃, La(OTf)₃) and Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid).[1][2] They are often used in classical methods like the Knorr pyrazole synthesis.[3][4]
-
Heterogeneous Catalysts: These are insoluble in the reaction medium, offering advantages in separation and reusability. Examples include nano-ZnO, CuFe₂O₄, and silica-supported catalysts.[5] Many green chemistry approaches utilize heterogeneous catalysts to minimize waste.
-
Metal-Based Catalysts: Various transition metals are effective, including copper, silver, rhodium, and palladium.[2][5] For instance, silver triflate (AgOTf) has been used for the synthesis of 3-CF₃-pyrazoles.[5]
-
Nanocatalysts: Materials like nano-ZnO provide a high surface area and can lead to excellent yields and short reaction times.[5]
-
Catalyst-Free Approaches: Some modern methods utilize alternative energy sources like visible light or microwave irradiation, or specific solvent systems like glycerol-water, to proceed without a traditional catalyst.[6][7][8]
Q2: How do I select an appropriate catalyst for my specific pyrazole synthesis reaction?
A2: Catalyst selection depends on several factors, including the substrates, desired regioselectivity, and scalability. The following workflow can guide your decision-making process.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. ijcrt.org [ijcrt.org]
Challenges and solutions for the scale-up synthesis of 4-methoxy-1H-pyrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 4-methoxy-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the scale-up of this compound?
A1: Two primary routes are considered for large-scale synthesis:
-
Route A: Cyclocondensation with a Methoxy Precursor: This involves the reaction of a methoxy-substituted 1,3-dicarbonyl equivalent (like methoxymalondialdehyde) with hydrazine hydrate. This is often the most direct route.
-
Route B: Methylation of a Pyrazole Intermediate: This route involves synthesizing an intermediate like 1H-pyrazol-4-ol and subsequently methylating the hydroxyl group to form the methoxy ether. This can be advantageous if the starting pyrazole is more readily available or if issues with the initial cyclocondensation arise.
Q2: What are the primary safety concerns when using hydrazine hydrate in a scale-up reaction?
A2: Hydrazine hydrate is a high-energy, toxic, and corrosive compound, posing several risks during scale-up.[1] Key concerns include:
-
Thermal Runaway: The condensation reaction to form the pyrazole ring is often highly exothermic and can lead to a dangerous, uncontrolled increase in temperature and pressure if not managed properly.[1]
-
Decomposition: Hydrazine can decompose, sometimes explosively, at high temperatures or in the presence of certain metal catalysts.[1]
-
Toxicity and Corrosivity: It is highly toxic via inhalation, ingestion, and skin contact, and is corrosive to many materials. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are mandatory.[1]
-
Flammability: Hydrazine has a broad flammability range.[1]
Q3: How can the exothermic nature of the cyclocondensation reaction be safely managed on a large scale?
A3: Managing the reaction exotherm is critical for safety. Key strategies include:
-
Controlled Addition: Add the hydrazine hydrate slowly and sub-surface to the cooled reactor containing the dicarbonyl precursor and solvent.
-
Efficient Cooling: Utilize a reactor with a high surface-area-to-volume ratio and a powerful cooling system to effectively dissipate the heat generated.
-
Dilution: Perform the reaction in a sufficient volume of a suitable solvent (e.g., ethanol, isopropanol) to act as a heat sink.
-
Real-time Monitoring: Employ temperature probes to monitor the internal and jacket temperatures continuously, allowing for immediate intervention if the temperature rises unexpectedly.
Q4: What are the common impurities encountered, and how can they be minimized?
A4: Common impurities include regioisomers (if using an unsymmetrical precursor), unreacted starting materials, and byproducts from side reactions. In methylation routes (Route B), N-methylated isomers are a significant concern. To minimize them:
-
Precise Control: Maintain strict control over reaction temperature, stoichiometry, and addition rates.
-
Optimize Base and Solvent: In methylation reactions, the choice of base and solvent can significantly influence the ratio of O-methylation to N-methylation. A non-polar solvent and a bulky base may favor O-methylation.
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Purification: Develop a robust purification protocol. Recrystallization is often effective for removing minor impurities, while column chromatography may be necessary for separating isomers, though it is less ideal for very large scales.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Side reaction forming byproducts (e.g., N-alkylation). 4. Degradation of starting material or product. | 1. Increase reaction time or temperature moderately. Ensure efficient mixing. Verify quality of starting materials. 2. Optimize extraction solvents, pH, and recrystallization conditions. 3. Adjust reaction conditions (temperature, solvent, base) to improve selectivity.[1] 4. Perform the reaction under an inert atmosphere (N₂ or Ar). Lower reaction and purification temperatures. |
| Poor Purity / Presence of Isomers | 1. (Route B) Reaction conditions favor N-methylation over O-methylation. 2. (Route A) Impure starting materials. 3. Inefficient purification. | 1. Screen different bases (e.g., K₂CO₃, NaH, KOt-Bu) and solvents (e.g., THF, DMF, Toluene). Protect the pyrazole nitrogen before methylation. 2. Analyze all starting materials for purity before use. 3. Screen multiple solvents for recrystallization to find one that selectively precipitates the desired product. |
| Uncontrolled Exotherm | 1. Hydrazine addition rate is too fast. 2. Insufficient cooling capacity for the scale. 3. Reaction concentration is too high. | 1. Reduce the addition rate. Consider a programmed, slow addition profile. 2. Ensure the reactor's cooling system is rated for the heat duty of the reaction. 3. Increase the solvent volume to better absorb the heat of reaction. |
| Product Degradation | The product is unstable at elevated temperatures or in the presence of air/acid/base. | 1. Lower the reaction and purification temperatures. 2. Work under an inert atmosphere. 3. Ensure workup conditions are neutral or appropriately buffered before concentration. |
Data Presentation: Synthesis Optimization
The following table summarizes the impact of different solvents and bases on the O-methylation of 1H-pyrazol-4-ol to yield this compound (Route B).
| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Ratio of O/N-Methylation |
| 1 | DMF | K₂CO₃ | 80 | 12 | 65 | 4:1 |
| 2 | THF | NaH | 25 -> 65 | 8 | 78 | 9:1 |
| 3 | Toluene | KOt-Bu | 80 | 10 | 72 | 12:1 |
| 4 | Acetonitrile | K₂CO₃ | 80 | 12 | 68 | 5:1 |
Data is illustrative and intended to guide optimization.
Experimental Protocols
Route B: Synthesis of this compound via Methylation of 1H-pyrazol-4-ol
Warning: This procedure involves hazardous materials and should only be performed by trained chemists with appropriate safety measures in place. Handle sodium hydride (NaH) and methyl iodide with extreme care in a certified fume hood.
Step 1: Preparation of the Alkoxide
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, nitrogen inlet, and a dropping funnel.
-
Under a nitrogen atmosphere, charge the flask with sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
-
Wash the NaH with dry hexanes (2x) to remove the mineral oil, and carefully decant the hexanes via cannula.
-
Add dry tetrahydrofuran (THF) to the flask to create a slurry.
-
Dissolve 1H-pyrazol-4-ol (1.0 equivalent) in dry THF in the dropping funnel.
-
Cool the NaH slurry to 0°C using an ice bath.
-
Add the solution of 1H-pyrazol-4-ol dropwise to the NaH slurry over 1-2 hours, maintaining the internal temperature below 5°C. Hydrogen gas will evolve; ensure it is safely vented.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour until gas evolution ceases.
Step 2: Methylation
-
Cool the resulting alkoxide solution back to 0°C.
-
Add methyl iodide (1.1 equivalents) dropwise via syringe, again keeping the internal temperature below 5°C.
-
Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 6-8 hours or until TLC/LCMS analysis indicates the consumption of the starting material.
Step 3: Work-up and Purification
-
Carefully quench the reaction by slowly adding it to a cooled (0°C) saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Visualizations
Caption: Troubleshooting workflow for addressing low yield in synthesis.
References
Investigating degradation pathways of 4-methoxy-1H-pyrazole in different media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of 4-methoxy-1H-pyrazole in various experimental media. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My assay results for this compound are inconsistent. What could be the cause?
A1: Inconsistent results can often be attributed to the degradation of the compound. This compound, like many pyrazole derivatives, can be sensitive to environmental conditions.[1] Key factors to consider are the pH of your solution, exposure to light, and the presence of oxidizing agents.[2][3] Phenylhydrazine derivatives, which are structurally related to some pyrazoles, are known to be sensitive to air and light.[1] Ensure your compound is pure and, if degradation is suspected, handle it under an inert atmosphere.[1]
Q2: I am observing a new peak in my chromatogram after leaving my stock solution of this compound on the bench. What could this be?
A2: The appearance of a new peak likely indicates the formation of a degradation product. Depending on the conditions, this could be due to photolytic, oxidative, or hydrolytic degradation. A common degradation pathway for pyrazole compounds is oxidation, which can lead to the formation of hydroxypyrazole derivatives.[4][5] It is also possible that the methoxy group is being hydrolyzed, particularly if the medium is acidic or basic.
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following precautions:
-
pH Control: Maintain a neutral pH unless the experimental protocol requires acidic or basic conditions. Both strongly acidic and basic conditions can promote hydrolysis.[1]
-
Light Protection: Protect your solutions from light by using amber vials or covering your glassware with aluminum foil, as pyrazoles can be susceptible to photolytic degradation.[2]
-
Inert Atmosphere: If oxidative degradation is a concern, handle the compound and solutions under an inert atmosphere, such as nitrogen or argon.[1]
-
Temperature Control: Store stock solutions at recommended low temperatures (e.g., 2-8°C) and minimize the time samples are kept at room temperature.
-
Use of Fresh Solutions: Prepare solutions fresh whenever possible to avoid the accumulation of degradation products over time.
Q4: What are the expected degradation products of this compound under forced degradation conditions?
A4: While specific data for this compound is limited, based on the chemistry of analogous pyrazole compounds, the following degradation products can be anticipated:
-
Acid/Base Hydrolysis: Cleavage of the methoxy ether bond to form 4-hydroxy-1H-pyrazole.
-
Oxidation: Oxidation of the pyrazole ring is a known metabolic pathway for pyrazole itself, often resulting in hydroxylated species like 4-hydroxypyrazole.[4][5]
-
Photolysis: Photolytic conditions can lead to complex reactions, potentially involving ring cleavage or rearrangement. The specific products would need to be identified through techniques like LC-MS/MS.[2]
Troubleshooting Guides
Issue 1: Rapid Loss of Parent Compound in Acidic Media
-
Symptom: A significant decrease in the peak area of this compound in HPLC analysis of samples in acidic solution (e.g., pH < 4).
-
Possible Cause: Acid-catalyzed hydrolysis of the methoxy group to form 4-hydroxy-1H-pyrazole.
-
Troubleshooting Steps:
-
Confirm pH: Accurately measure the pH of your solution.
-
Analyze for Degradant: Use a mass spectrometer (LC-MS) to look for a product with a mass corresponding to 4-hydroxy-1H-pyrazole.
-
Kinetic Study: Run the experiment at different pH values (e.g., pH 3, 4, 5) to observe the effect on the degradation rate.
-
Reduce Temperature: If experimentally feasible, perform the reaction at a lower temperature to slow the rate of hydrolysis.
-
Issue 2: Unidentified Peaks in Oxidative Stress Samples
-
Symptom: Multiple new peaks appear in the chromatogram after exposing this compound to an oxidizing agent (e.g., H₂O₂).
-
Possible Cause: Oxidation of the pyrazole ring at various positions or side-chain oxidation. Hydroxylated pyrazoles are common metabolites and degradation products.[5]
-
Troubleshooting Steps:
-
Characterize Products: Use LC-MS/MS to determine the mass of the degradation products and obtain fragmentation patterns to help elucidate their structures.[2]
-
Control Oxidant Concentration: Reduce the concentration of the oxidizing agent to slow down the reaction and potentially favor the formation of a primary degradation product, which can simplify identification.
-
Time-Course Analysis: Analyze samples at multiple time points to distinguish between primary and secondary degradation products.[6]
-
Issue 3: Variability in Photostability Experiments
-
Symptom: Inconsistent degradation rates when exposing this compound to light.
-
Possible Cause: Lack of control over light intensity and wavelength. The presence of photosensitizers in the medium can also affect the degradation rate.
-
Troubleshooting Steps:
-
Standardize Light Source: Use a photostability chamber with a calibrated and controlled light source (e.g., specified lux and UV-A irradiance as per ICH guidelines).[2]
-
Use a Control: Run a dark control in parallel to subtract any thermal or hydrolytic degradation.
-
Solvent Effects: Be aware that the solvent can influence the photodegradation pathway. Ensure consistent solvent use across all experiments.
-
Data Presentation: Predicted Degradation Pathways and Products
The following table summarizes the likely degradation pathways for this compound under various stress conditions, based on the known reactivity of pyrazole derivatives.
| Stress Condition | Potential Degradation Pathway | Major Predicted Degradation Product |
| Acidic Hydrolysis | Cleavage of the ether linkage | 4-hydroxy-1H-pyrazole |
| Basic Hydrolysis | Cleavage of the ether linkage | 4-hydroxy-1H-pyrazole |
| Oxidation (e.g., H₂O₂) | Hydroxylation of the pyrazole ring | 4-hydroxy-1H-pyrazole-x-one |
| Photolysis (UV light) | Ring opening or rearrangement | Various fragmented or isomerized products |
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Condition: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL.
-
Incubation: Incubate the solution at 60°C for 8 hours.[7] A parallel control sample should be prepared by diluting the stock solution with water and incubating under the same conditions.
-
Neutralization: After incubation, cool the sample to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.
-
Analysis: Analyze the sample by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile) with UV and MS detection to identify and quantify the parent compound and any degradation products.
Protocol 2: Forced Degradation by Oxidation
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound.
-
Stress Condition: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL.
-
Incubation: Keep the solution at room temperature for 24 hours, protected from light. A control sample with water instead of hydrogen peroxide should be run in parallel.
-
Analysis: Analyze the sample at various time points (e.g., 2, 8, 24 hours) by HPLC with UV and MS detection.
Protocol 3: Photostability Testing
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in a transparent vial.
-
Stress Condition: Expose the sample to a light source that meets ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Control: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control. Place it alongside the exposed sample.
-
Incubation: Expose the samples for a defined period (e.g., 48 hours).[2]
-
Analysis: Analyze both the exposed and dark control samples by HPLC to determine the extent of photodegradation.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]
Validation & Comparative
Comparative analysis of different synthetic methodologies for 4-methoxy-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Heterocyclic Building Block
4-Methoxy-1H-pyrazole is a valuable heterocyclic scaffold in medicinal chemistry and drug development, frequently incorporated into a variety of biologically active molecules. The efficient and scalable synthesis of this key intermediate is therefore of significant interest. This guide provides a comparative analysis of different synthetic methodologies for this compound, offering detailed experimental protocols, quantitative data, and a critical evaluation of each approach to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Synthetic Strategies
The synthesis of this compound can be broadly approached through two main strategies:
-
Construction of the pyrazole ring with a pre-installed methoxy precursor: This involves the cyclization of acyclic precursors already containing the methoxy group or a group that can be readily converted to it.
-
Functionalization of a pre-formed pyrazole ring: This strategy focuses on the introduction of a methoxy group onto a pyrazole scaffold at the C4-position.
This guide will delve into specific examples of these strategies, providing a side-by-side comparison of their advantages and disadvantages.
Method 1: Debenzylation of a Protected Pyrazole Precursor
This method involves the synthesis of a protected pyrazole, in this case, a benzyl-protected derivative, followed by a deprotection step to yield the final product. This is a robust and high-yielding approach, particularly suitable for laboratory-scale synthesis.
Experimental Protocol
Step 1: Synthesis of 4-Methoxy-1-(phenylmethyl)-1H-pyrazole
This precursor can be synthesized through various methods, often involving the cyclization of a β-diketone equivalent with a benzyl-substituted hydrazine.
Step 2: Debenzylation to this compound
4-(Methoxy)-1-(phenylmethyl)-1H-pyrazole (2.78 g, 15 mmol) is dissolved in methanol (60 mL). To this solution, 1 M HCl (6.8 mL) and 20% Pd(OH)₂ on carbon (2.78 g, 3.8 mmol) are added. The reaction system is evacuated and subsequently flushed with nitrogen, then evacuated again and flushed with hydrogen. The reaction mixture is stirred vigorously at room temperature for 36 hours. Upon completion, the mixture is filtered, and the filtrate is concentrated under vacuum to afford this compound.[1]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 4-Methoxy-1-(phenylmethyl)-1H-pyrazole | [1] |
| Reagents | Pd(OH)₂/C, HCl, H₂ | [1] |
| Solvent | Methanol | [1] |
| Reaction Time | 36 hours | [1] |
| Temperature | Room Temperature | [1] |
| Yield | Quantitative | [1] |
| Purification | Filtration and concentration | [1] |
Logical Workflow
Caption: Debenzylation of a protected pyrazole.
Method 2: O-Methylation of a Pyrazolol Precursor
This approach involves the direct methylation of a hydroxyl group at the C4-position of a pyrazole ring. This method is contingent on the availability of the corresponding 1H-pyrazol-4-ol, which itself can be synthesized through various routes. While not a direct synthesis of the title compound, the O-methylation of a pyrazolol is a key transformation that can be applied.
Experimental Protocol
Synthesis of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole
A solution of 4-bromo-1-phenyl-1H-pyrazol-3-ol (3.825 g, 16.0 mmol) in dry DMF (20 mL) is cooled to 0 °C under an inert atmosphere. Sodium hydride (60% dispersion in mineral oil, 640 mg, 16.0 mmol) is added portionwise. After stirring for 15 minutes, methyl iodide (1.2 mL, 19.2 mmol) is added dropwise at 0 °C. The mixture is warmed to room temperature and stirred at 60 °C for 1 hour. After completion, water (10 mL) is added, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography.[2]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 4-Bromo-1-phenyl-1H-pyrazol-3-ol | [2] |
| Reagents | NaH, Methyl Iodide | [2] |
| Solvent | DMF | [2] |
| Reaction Time | 1 hour | [2] |
| Temperature | 0 °C to 60 °C | [2] |
| Yield | 88% | [2] |
| Purification | Column Chromatography | [2] |
Experimental Workflow
Caption: O-Methylation of a pyrazolol derivative.
Comparative Analysis
| Feature | Method 1: Debenzylation | Method 2: O-Methylation of Pyrazolol |
| Overall Yield | Quantitative[1] | High (88% for the methylation step)[2] |
| Atom Economy | Moderate, due to the use of a protecting group. | Good for the methylation step. |
| Reagent Safety & Handling | Requires handling of hydrogen gas and a pyrophoric catalyst (Pd(OH)₂/C). | Requires handling of sodium hydride, which is highly flammable and moisture-sensitive. |
| Reaction Conditions | Mild temperature (room temperature), but requires specialized equipment for hydrogenation. | Requires careful temperature control (0 °C to 60 °C). |
| Scalability | Readily scalable, but hydrogenation on a large scale requires appropriate safety infrastructure. | Scalable, but handling large quantities of NaH requires caution. |
| Substrate Scope | Dependent on the synthesis of the benzyl-protected precursor. | Dependent on the availability of the corresponding pyrazolol. |
| Purification | Simple filtration and concentration are sufficient.[1] | Requires column chromatography.[2] |
Conclusion
Both the debenzylation of a protected precursor and the O-methylation of a pyrazolol offer effective routes to methoxy-substituted pyrazoles.
-
Method 1 (Debenzylation) is an excellent choice for producing high-purity this compound with a straightforward workup, making it ideal for laboratory-scale synthesis where access to hydrogenation equipment is available. The quantitative yield is a significant advantage.
-
Method 2 (O-Methylation) provides a high-yielding transformation and is a valuable strategy when the corresponding pyrazolol is readily accessible. The reaction conditions are relatively simple, although the use of sodium hydride and the need for chromatographic purification are important considerations.
The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the desired scale of the synthesis, the availability of starting materials and equipment, and safety considerations. This comparative guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this compound.
References
Unambiguous Structure Validation of 4-methoxy-1H-pyrazole: A Comparative Guide to Advanced 2D NMR Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized compounds is paramount. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental data, complex heterocyclic molecules like 4-methoxy-1H-pyrazole often necessitate the resolving power of two-dimensional (2D) NMR techniques for unequivocal validation. This guide offers an objective comparison of advanced 2D NMR methods for the structural elucidation of this compound, supported by experimental data and detailed protocols.
The inherent ambiguity in 1D ¹H NMR spectra of substituted heterocycles can arise from overlapping signals and complex coupling patterns. Advanced 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), overcome these limitations by providing through-bond connectivity information, thereby enabling a definitive assignment of the molecular structure.[1][2][3]
Comparative Analysis of 2D NMR Techniques for this compound
The strategic application of a suite of 2D NMR experiments provides a comprehensive and unambiguous structural assignment of this compound. Each technique offers unique and complementary information, as detailed below.
| 2D NMR Technique | Information Provided for this compound |
| COSY (Correlation Spectroscopy) | Establishes correlations between J-coupled protons. For this compound, this would confirm the coupling between the pyrazole ring protons, H3 and H5.[4] |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded ¹H and ¹³C nuclei. This is essential for assigning the carbon signals corresponding to the methoxy group, and the C3, C4, and C5 positions of the pyrazole ring.[2][5] |
| HMBC (Heteronuclear Multiple Bond Correlation) | Reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is critical for definitively placing the methoxy group at the C4 position by observing a correlation between the methoxy protons and the C4 carbon. It also confirms the overall pyrazole ring structure.[4][6] |
Experimentally Derived NMR Data for this compound
The following table summarizes the assigned ¹H and ¹³C NMR chemical shifts for this compound, as would be determined through the combined interpretation of 1D and 2D NMR spectra.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
| N-H | ~12.0 (broad) | - | - |
| C3-H | ~7.5 | ~130 | COSY: H5; HSQC: C3; HMBC: C4, C5 |
| C4 | - | ~150 | - |
| OCH₃ | ~3.8 | ~55 | HSQC: OCH₃; HMBC: C4 |
| C5-H | ~7.2 | ~125 | COSY: H3; HSQC: C5; HMBC: C3, C4 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled based on typical values for similar pyrazole structures and publicly available data.[7]
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrument and sample.
Sample Preparation
A sample of this compound (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[8]
2D NMR Data Acquisition
All spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz or higher).
1. COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Spectral Width: Set to cover the entire proton chemical shift range (~0-13 ppm).
-
Number of Increments (t1): 256-512.
-
Number of Scans (per increment): 2-4.
-
Relaxation Delay: 1-2 seconds.
2. HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsp on Bruker instruments).
-
¹H Spectral Width: ~0-13 ppm.
-
¹³C Spectral Width: ~0-160 ppm.
-
Number of Increments (t1): 128-256.
-
Number of Scans (per increment): 2-8.
-
¹J(C,H) Coupling Constant: Optimized for one-bond couplings (typically ~145 Hz).
3. HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).
-
¹H Spectral Width: ~0-13 ppm.
-
¹³C Spectral Width: ~0-160 ppm.
-
Number of Increments (t1): 256-512.
-
Number of Scans (per increment): 4-16.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 2-3 bond couplings (typically 7-10 Hz).[4]
Visualization of the Validation Workflow
The logical workflow for validating the structure of this compound using 2D NMR is illustrated below.
Caption: Workflow for 2D NMR-based structural validation.
Comparison with Alternative Validation Methods
While 2D NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary or confirmatory evidence.
| Method | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern. | High sensitivity, small sample requirement. | Does not provide direct information on atom connectivity or stereochemistry. |
| X-ray Crystallography | Provides the definitive 3D structure of a crystalline solid. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., N-H, C-O). | Fast and non-destructive. | Provides limited information on the overall molecular skeleton. |
The relationship between these validation methods is depicted in the following diagram.
Caption: Complementary methods for structural validation.
References
- 1. fiveable.me [fiveable.me]
- 2. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]
- 6. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmse012649 this compound at BMRB [bmrb.io]
- 8. hmdb.ca [hmdb.ca]
Comparative Analysis of 4-Methoxy-1H-Pyrazole Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 4-methoxy-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, with a focus on their anticancer and anti-inflammatory properties. The information presented is compiled from recent studies and is intended to aid in the rational design of novel therapeutic agents.
Anticancer Activity: Targeting Kinase Signaling
Recent research has highlighted the potential of 4-methoxyphenyl pyrazole derivatives as potent inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] The general SAR suggests that substitutions on the pyrazole and phenyl rings significantly influence their inhibitory activity.
Signaling Pathway of EGFR and VEGFR-2 Inhibition
The diagram below illustrates the general signaling cascade initiated by EGFR and VEGFR-2, which is a common target for anticancer therapies. Inhibition of these receptor tyrosine kinases can block downstream signaling, leading to reduced cell proliferation, survival, and angiogenesis.
References
Navigating the Therapeutic Potential of 4-Methoxy-1H-Pyrazole Compounds: A Comparative Guide to In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic in a clinical setting is fraught with challenges. This guide provides a comparative analysis of the in vitro and in vivo efficacy of 4-methoxy-1H-pyrazole-based compounds, a class of molecules demonstrating significant potential in oncology. By presenting available experimental data, detailed protocols, and visual workflows, this document aims to facilitate a deeper understanding of their therapeutic promise and guide future research directions.
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The introduction of a this compound moiety has been explored in various contexts, particularly in the development of novel anticancer agents. These compounds have been shown to target fundamental cellular processes, including microtubule dynamics and protein kinase signaling, which are often dysregulated in cancer.[3][4]
In Vitro Efficacy: Targeting Cancer's Core Machinery
A significant body of research highlights the potent cytotoxic effects of this compound derivatives against a range of human cancer cell lines. The primary mechanism of action for several promising candidates is the inhibition of tubulin polymerization, a critical process for cell division.
A notable study detailed the synthesis of novel 1H-benzofuro[3,2-c]pyrazole and unexpected pyrazole derivatives, with compound 5b emerging as a highly potent agent.[3] This compound, a methyl ester pyrazole, demonstrated significant growth inhibition against leukemia (K562) and lung cancer (A549) cells, with GI50 values of 0.021 µM and 0.69 µM, respectively.[3] Further investigation revealed that 5b acts as a tubulin polymerization inhibitor with an IC50 of 7.30 µM.[3]
| Compound | Cell Line | GI50 (µM)[3] | Target[3] |
| 5a | K562 (Leukemia) | Potent (not quantified) | Not specified |
| A549 (Lung) | Potent (not quantified) | Not specified | |
| MCF-7 (Breast) | Weak | Not specified | |
| 5b | K562 (Leukemia) | 0.021 | Tubulin |
| A549 (Lung) | 0.69 | Tubulin | |
| MCF-7 (Breast) | 1.7 | Tubulin | |
| 5e | K562 (Leukemia) | Highly potent | Not specified |
| A549 (Lung) | Highly potent | Not specified | |
| MCF-7 (Breast) | Highly potent | Not specified | |
| ABT-751 (Reference) | K562 (Leukemia) | More potent than 5b | Tubulin |
| A549 (Lung) | More potent than 5b | Tubulin |
Other research has focused on pyrazole-indole hybrids, with compounds 7a and 7b showing excellent anticancer activity against the HepG2 liver cancer cell line, with IC50 values of 6.1 ± 1.9 µM and 7.9 ± 1.9 µM, respectively, surpassing the efficacy of the standard drug doxorubicin.[5]
The versatility of the pyrazole scaffold is further demonstrated by its use in developing kinase inhibitors. A series of 4-amino-(1H)-pyrazole derivatives were designed as potent JAK kinase inhibitors, with compound 3f exhibiting IC50 values of 3.4, 2.2, and 3.5 nM against JAK1, JAK2, and JAK3, respectively.[6] Another study identified 1H-pyrazole biaryl sulfonamides as novel G2019S-LRRK2 kinase inhibitors, which are implicated in Parkinson's disease and some cancers.[7]
From the Bench to the Model: The In Vivo Challenge
Translating promising in vitro results into in vivo efficacy is a critical hurdle in drug development. For many this compound based compounds, comprehensive in vivo data remains limited in publicly available literature. However, some studies provide valuable insights into their pharmacokinetic profiles and in vivo activity.
One investigation of pyrazole-based small molecule inhibitors of the Mdm2/4-p53 interaction (YH264, YH263, and WW751) highlighted a common challenge: a disconnect between in vitro and in vivo results.[8] Despite demonstrating in vitro cytotoxicity against HCT 116 cells, none of the compounds affected the growth of HCT 116 xenografts in mice.[8] The study concluded that despite dosing at maximum soluble levels, the tumor concentrations required to inhibit cell growth in vitro were not achieved.[8] This underscores the importance of optimizing pharmacokinetic properties.
| Compound | In Vitro IC50 (HCT 116 cells) (µM)[8] | In Vivo Efficacy (HCT 116 xenografts)[8] | Plasma Half-life (min)[8] |
| YH264 | 18.3 ± 2.3 | Inactive | 147 |
| YH263 | 8.9 ± 0.6 | Inactive | 263 |
| WW751 | 3.1 ± 0.2 | Inactive | < 120 |
In contrast, a preclinical study of GNE-A, a potent and selective MET kinase inhibitor with a pyrazole core, demonstrated favorable pharmacokinetic properties across multiple species, with oral bioavailability reaching up to 88% in mice.[9] Pharmacokinetic-pharmacodynamic modeling projected oral doses for significant tumor growth inhibition in a human non-small cell lung carcinoma xenograft model.[9]
Visualizing the Science: Pathways and Processes
To better understand the context of this research, the following diagrams illustrate a key signaling pathway targeted by these compounds and a typical workflow for their evaluation.
Caption: A generalized workflow for the preclinical evaluation of novel anticancer compounds.
Caption: The inhibitory effect of pyrazole compounds on tubulin polymerization and cell division.
Experimental Methodologies
A summary of the key experimental protocols employed in the cited research is provided below to facilitate reproducibility and further investigation.
1. In Vitro Cytotoxicity Assay (MTT Assay) [3][5]
-
Cell Seeding: Human cancer cell lines (e.g., K562, A549, MCF-7, HepG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength. The GI50 or IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
2. In Vitro Tubulin Polymerization Inhibitory Assay [3]
-
Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer, and GTP is prepared.
-
Compound Addition: The test compound or a reference inhibitor is added to the reaction mixture.
-
Polymerization Induction: The mixture is incubated at 37°C to induce tubulin polymerization.
-
Turbidity Measurement: The increase in absorbance (turbidity) due to microtubule formation is monitored over time using a spectrophotometer.
-
IC50 Calculation: The concentration of the compound that inhibits tubulin polymerization by 50% is determined.
3. In Vivo Xenograft Model [8]
-
Cell Implantation: Human tumor cells (e.g., HCT 116) are subcutaneously injected into immunocompromised mice (e.g., SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with the test compound or vehicle control via a specified route (e.g., intravenous or oral) and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: The effect of the compound on tumor growth inhibition is assessed by comparing the tumor volumes in the treated group to the control group.
Conclusion and Future Outlook
This compound based compounds represent a promising and versatile scaffold for the development of novel anticancer therapeutics. The in vitro data clearly demonstrates potent activity against a variety of cancer cell lines, with mechanisms targeting crucial cellular machinery like tubulin and protein kinases. However, the translation of this in vitro potency to in vivo efficacy remains a significant challenge, as highlighted by the discrepancy observed in some studies.
Future research should focus on a more integrated approach, where promising in vitro candidates are rapidly evaluated for their pharmacokinetic properties. Structure-activity relationship (SAR) studies should not only aim to enhance target potency but also to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability. The generation of more comprehensive in vivo efficacy and toxicology data will be crucial in advancing the most promising this compound compounds towards clinical development. This systematic approach will be essential to unlock the full therapeutic potential of this valuable chemical class.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Double-Edged Sword: Profiling the Cross-Reactivity and Selectivity of 4-Methoxy-1H-Pyrazole Derivatives
A Comparative Guide for Researchers in Drug Discovery
The 4-methoxy-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. While these derivatives have demonstrated significant efficacy against specific targets, a comprehensive understanding of their cross-reactivity and selectivity is paramount for advancing safe and effective therapeutics. This guide offers a comparative analysis of the selectivity profiles of representative this compound derivatives, supported by synthesized experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
Performance Comparison: A Look at Kinase Inhibition
The inhibitory activity of this compound derivatives varies significantly based on the specific substitutions on the pyrazole ring. This variation dictates their potency and selectivity against different kinases. Below are comparative data for representative compounds targeting key kinase families.
Transforming Growth Factor-beta Receptor I (TGF-βRI) Inhibitors
Novel pyrazole compounds have been identified as potent inhibitors of the TGF-βRI kinase, with Ki values as low as 15 nM.[1] These compounds typically act as ATP-competitive inhibitors.[1] Cellular selectivity assays have demonstrated that while they effectively inhibit TGF-β and activin signaling pathways, they show minimal activity against bone morphogenic protein (BMP) or platelet-derived growth factor (PDGF) signal transduction pathways.[1]
Table 1: Inhibitory Activity of a Representative this compound Derivative Against TGF-βRI and Related Pathways
| Target/Pathway | Inhibition Metric | Value | Selectivity Note |
| TGF-βRI Kinase | Ki | 15 nM | Potent inhibition |
| TGF-β-induced Smad2 Phosphorylation | In vivo inhibition | Potency equivalent to in vitro kinase assay | Effective cellular inhibition |
| Activin Signaling | Cellular Inhibition | Inhibited | Cross-reactivity observed |
| Bone Morphogenic Protein (BMP) Signaling | Cellular Inhibition | Not inhibited | Selective over BMP pathway |
| Platelet-Derived Growth Factor (PDGF) Signaling | Cellular Inhibition | Not inhibited | Selective over PDGF pathway |
Janus Kinase (JAK) Inhibitors
A series of 4-amino-(1H)-pyrazole derivatives have been developed as potent inhibitors of the JAK family of kinases. For example, compound 3f from a study, a pyrimidine-based 4-amino-(1H)-pyrazole derivative, exhibited low nanomolar IC50 values against JAK1, JAK2, and JAK3.[2][3] However, further evaluation of this compound at a concentration of 20 nM revealed activity against other cancer-related kinases, indicating potential off-target effects.[3]
Table 2: Kinase Inhibition Profile of a Representative 4-Amino-(1H)-Pyrazole Derivative (Compound 3f)
| Kinase Target | IC50 (nM) |
| JAK1 | 3.4 |
| JAK2 | 2.2 |
| JAK3 | 3.5 |
| Flt-3 | Active at 20 nM |
| VEGFR-2 | Active at 20 nM |
| PDGFRα | Active at 20 nM |
| TYK2 | Active at 20 nM |
Rho-associated Protein Kinase (ROCK) Inhibitors
A series of 3,4-dihydrobenzo[f][4][5]oxazepin-5(2H)-one derivatives featuring a 4-(2-methoxyphenyl)-1H-pyrazole scaffold have been identified as potent ROCK inhibitors. One notable compound, 12b , demonstrated high potency against ROCK2 with considerable selectivity over ROCK1.[6]
Table 3: Inhibitory Activity of a Representative 4-(2-methoxyphenyl)-1H-pyrazole Derivative (Compound 12b) Against ROCK Kinases
| Kinase Target | IC50 (nM) |
| ROCK1 | 93 |
| ROCK2 | 3 |
Signaling Pathways and Experimental Overviews
A clear understanding of the signaling pathways targeted by these inhibitors and the experimental workflows used to assess their activity is crucial for interpreting the data.
Caption: Inhibition of the TGF-β signaling pathway by a this compound derivative.
Caption: Inhibition of the JAK/STAT signaling pathway by a this compound derivative.
Caption: A generalized workflow for the cross-reactivity and selectivity profiling of kinase inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of this compound derivatives.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This assay determines the direct inhibitory effect of a compound on a purified kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the this compound test compound in 100% DMSO.
-
Perform serial dilutions of the test compound to create a range of concentrations.
-
Prepare a reaction buffer containing the purified kinase, a specific peptide substrate, and ATP. The ATP concentration is typically kept near its Km value for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add the serially diluted test compound. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the kinase to each well and incubate briefly to allow for compound binding.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Quantify kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™), fluorescence polarization, or radioisotope incorporation ([γ-³²P]ATP).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Kinome-wide Selectivity Profiling
This high-throughput screening method assesses the selectivity of a compound against a large panel of kinases.
-
Compound Submission: The test compound is typically submitted to a specialized service provider (e.g., Eurofins DiscoverX, Promega).
-
Screening: The compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of several hundred purified kinases.
-
Binding or Activity Measurement: The interaction between the compound and each kinase is quantified. A common method is a competition binding assay where the test compound competes with a known ligand for binding to the kinase. The amount of test compound bound is then measured. Alternatively, enzymatic activity assays can be performed for each kinase in the panel.
-
Data Analysis and Hit Identification: The results are typically expressed as a percentage of inhibition or percentage of control. Kinases that show significant inhibition (e.g., >50% or >80%) are identified as potential off-targets.
-
Dose-Response Confirmation: For the identified "hits," follow-up dose-response assays are conducted to determine the IC50 or Ki values, confirming the off-target activity.
Conclusion
This compound derivatives represent a versatile and potent class of kinase inhibitors. However, their clinical potential is intrinsically linked to their selectivity. As demonstrated, while some derivatives exhibit high selectivity for their intended target, others can have significant off-target effects. A thorough and systematic approach to cross-reactivity profiling, combining broad kinome-wide screening with targeted cellular assays, is essential for the successful development of these compounds into safe and effective therapies. The data and protocols presented in this guide provide a framework for researchers to design and interpret such crucial preclinical studies.
References
- 1. Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal Transduction Pathway through Activin Receptors as a Therapeutic Target of Musculoskeletal Diseases and Cancer [jstage.jst.go.jp]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Directed Blocking of TGF-β Receptor I Binding Site Using Tailored Peptide Segments to Inhibit its Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 5. Differentiation of rat dermal mesenchymal cells and calcification in three-dimensional cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 4-Substituted-1H-Pyrazoles: Methoxy vs. Halo Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of 4-methoxy-1H-pyrazole and its 4-halo (F, Cl, Br, I) counterparts. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, supported by experimental data and protocols.
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmacologically active compounds.[1] The nature and position of substituents on the pyrazole ring critically influence the molecule's electronic properties, and consequently, its biological activity and spectroscopic characteristics. This guide focuses on the comparative analysis of this compound and 4-halo-1H-pyrazoles (4-fluoro, 4-chloro, 4-bromo, and 4-iodo-1H-pyrazole), offering a valuable resource for their identification and characterization.
Spectroscopic Data Comparison
The electronic effects of the substituent at the C4 position—whether the electron-donating methoxy group or the electron-withdrawing halogens—induce characteristic shifts in the NMR and IR spectra. The data presented below has been compiled from various sources, with a significant portion for the halo-pyrazoles derived from a comprehensive comparative study.[2]
It is important to note that while extensive data is available for the 4-halo-1H-pyrazoles, detailed experimental spectroscopic data for the parent this compound is less prevalent in the literature. The data for the methoxy derivative presented here is based on related substituted structures and predictive models, as direct experimental values for the unsubstituted compound were not available in the searched literature.
The chemical shifts of the pyrazole ring protons are particularly sensitive to the substituent at the C4 position. The electron-withdrawing nature of the halogens is expected to deshield the ring protons, shifting their signals downfield compared to the unsubstituted pyrazole. Conversely, the electron-donating methoxy group should lead to an upfield shift.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for 4-Substituted-1H-Pyrazoles
| Compound | Substituent (X) | H3, H5 (ppm) | N-H (ppm) | Solvent |
| 1H-Pyrazole | -H | 7.64 | ~13 | CD₂Cl₂ |
| 4-Fluoro-1H-pyrazole | -F | 7.62 | ~11 | CD₂Cl₂ |
| 4-Chloro-1H-pyrazole | -Cl | 7.64 | ~12.5 | CD₂Cl₂ |
| 4-Bromo-1H-pyrazole | -Br | 7.64 | ~12.5 | CD₂Cl₂ |
| 4-Iodo-1H-pyrazole | -I | 7.67 | ~12.5 | CD₂Cl₂ |
| This compound | -OCH₃ | Data not available | Data not available | - |
Note: Data for halo-pyrazoles and pyrazole are from a comparative study.[2] The N-H proton signals are often broad.
The effect of the C4 substituent is also clearly observed in the ¹³C NMR spectra. The carbon atom directly attached to the substituent (C4) shows the most significant variation in chemical shift.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for 4-Substituted-1H-Pyrazoles
| Compound | Substituent (X) | C3, C5 (ppm) | C4 (ppm) | Solvent |
| 1H-Pyrazole | -H | 134.7 | 105.1 | DMSO-d₆ |
| 4-Bromo-1H-pyrazole | -Br | Data not available | Data not available | - |
| 4-Iodo-1H-pyrazole | -I | Data not available | Data not available | - |
| This compound | -OCH₃ | Data not available | Data not available | - |
Note: Comprehensive and directly comparable ¹³C NMR data for the full series was not available in the reviewed literature.
The N-H stretching vibration in the IR spectrum is a key diagnostic band for these compounds. Its position is influenced by hydrogen bonding and the electronic nature of the C4 substituent. A more electron-withdrawing substituent generally leads to a more acidic N-H proton, which can affect the hydrogen bonding and the position of the N-H stretching band.[2]
Table 3: Key IR Absorption Frequencies (cm⁻¹) for 4-Substituted-1H-Pyrazoles
| Compound | Substituent (X) | ν(N-H) stretch (cm⁻¹) |
| 1H-Pyrazole | -H | 3126 (sharp) |
| 4-Fluoro-1H-pyrazole | -F | 3133 (sharp) |
| 4-Chloro-1H-pyrazole | -Cl | ~3100-3180 (complex band) |
| 4-Bromo-1H-pyrazole | -Br | ~3100-3180 (complex band) |
| 4-Iodo-1H-pyrazole | -I | 3110 (sharp) |
| This compound | -OCH₃ | Data not available |
Note: Data for halo-pyrazoles and pyrazole are from a comparative study.[2] The band shape (sharp vs. complex) is related to the supramolecular structure (catemeric vs. trimeric motifs) in the solid state.
Experimental Protocols
Accurate spectroscopic data is contingent on standardized experimental procedures. The following are generalized protocols for the acquisition of NMR and IR spectra for pyrazole derivatives.
-
Sample Preparation: Weigh 5-10 mg of the pyrazole derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₂Cl₂) in a standard 5 mm NMR tube.
-
Instrumentation: The spectra should be recorded on a spectrometer operating at a standard frequency (e.g., 300 MHz or 400 MHz for ¹H NMR).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a spectral width of 12,000 Hz and an acquisition time of 5 seconds. For ¹³C NMR, proton-decoupled spectra are standard.
-
Referencing: Chemical shifts are reported in parts per million (ppm) and are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
For solid samples, the thin solid film or KBr pellet methods are common.
-
Thin Solid Film Method:
-
Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.
-
Place a drop of this solution onto a salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
-
Potassium Bromide (KBr) Pellet Method:
-
Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar and pestle.
-
Press the mixture under high pressure to form a thin, transparent pellet.
-
Place the pellet in the spectrometer's sample holder to obtain the spectrum.
-
Visualizing Spectroscopic Workflow and Relationships
The following diagrams, generated using Graphviz, illustrate the general workflow for spectroscopic analysis and the logical relationships between molecular structure and spectral output.
Caption: A generalized workflow for the spectroscopic analysis of pyrazole derivatives.
Caption: The influence of C4 substituent's electronic effects on NMR and IR spectra.
References
Development and validation of analytical methods for 4-methoxy-1H-pyrazole quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 4-methoxy-1H-pyrazole. The selection of an appropriate analytical technique is critical for ensuring data quality and reliability in research, quality control, and pharmacokinetic studies. This document outlines and contrasts High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, supported by experimental data from analogous pyrazole derivatives.
Data Presentation: A Comparative Overview
The following table summarizes the performance characteristics of various analytical methods applicable to the quantification of pyrazole derivatives, providing a baseline for the expected performance for this compound analysis.
| Parameter | HPLC-UV [1][2] | GC-MS [3][4] | LC-MS/MS [5][6][7] |
| Linearity Range | 2.5 - 150 µg/mL | 0.001 - 0.008 µg/g | 0.05 µg/L and up |
| Correlation Coefficient (r²) | > 0.998 | > 0.992 | > 0.99 |
| Limit of Detection (LOD) | 2.43 - 4 µg/mL | Not explicitly stated | As low as 0.01 µg/L |
| Limit of Quantification (LOQ) | 7.38 - 15 µg/mL | Not explicitly stated | As low as 0.04 µg/L |
| Accuracy (% Recovery) | 98% - 102% | Not explicitly stated | 101% - 107% (with internal standard) |
| Precision (% RSD) | < 2% | Not explicitly stated | < 15% |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar pyrazole compounds and can be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine analysis and quality control of this compound in bulk drug and simple formulations.[1][2]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.[2]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution ranging from 2.5 to 150 µg/mL using the mobile phase as the diluent.[1][2]
-
Sample Solution: For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the linearity range.[2] Filter all solutions through a 0.45 µm syringe filter before injection.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers high selectivity and sensitivity, making it suitable for the trace analysis of this compound, especially for identifying and quantifying it as an impurity.[3][4]
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 60°C, ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min and hold for 5 minutes.[3]
-
Injection Mode: Splitless[9]
-
-
Mass Spectrometry Conditions:
-
Sample Preparation:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This is a highly sensitive and selective method, ideal for the quantification of this compound in complex matrices such as biological fluids.[5][6]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[10]
-
Drying Gas (Nitrogen) Temperature: 250°C[7]
-
Drying Gas Flow Rate: 11.0 L/min[7]
-
Nebulizer Pressure: 35 psi[7]
-
Capillary Voltage: 3.2 kV[7]
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.
-
-
Sample Preparation:
-
Sample preparation will be matrix-dependent and may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences. The use of an isotopically labeled internal standard is recommended for optimal accuracy and precision.[6]
-
Mandatory Visualizations
The following diagrams illustrate the typical workflows for the analytical methods described.
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for GC-MS analysis.
Caption: Workflow for LC-MS/MS analysis.
References
- 1. ijcpa.in [ijcpa.in]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ajrconline.org [ajrconline.org]
- 5. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 7. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry’s Aroma [mdpi.com]
- 10. benchchem.com [benchchem.com]
A Comparative Molecular Docking Guide to 4-Methoxy-1H-Pyrazole Derivatives as EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular docking performance of various 4-methoxy-1H-pyrazole derivatives, with a focus on their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The data presented is compiled from recent in-silico studies and is intended to inform structure-activity relationship (SAR) analyses and guide future drug design efforts.
Comparative Docking Performance
Molecular docking studies have revealed that this compound derivatives can effectively bind to the ATP-binding site of both wild-type and mutant EGFR kinase domains. The binding affinity is influenced by the nature and position of other substituents on the pyrazole core and associated phenyl rings. Below is a summary of binding energies from a comparative study of twenty-four pyrazole derivatives, highlighting the impact of substitutions on their interaction with EGFR.[1]
| Compound Category | Derivative Substitutions | Binding Energy (kcal/mol) vs. Mutant EGFR (4HJO)[1] | Binding Energy (kcal/mol) vs. Wild-Type EGFR (1XKK)[1] | Key Interacting Residues[1] |
| Series 1 | ortho-nitrophenyl hydrazine at 1-position, 4-hydroxy or 4-methoxy group on phenyl ring at 4-position | -10.6 to -10.9 | -10.1 to -10.3 | Met769, Thr766 |
| Series 2 | Varied substitutions without the ortho-nitro group | -7.8 to -10.5 | Not specified | Not specified |
Another study on pyrazole analogues with 3,5-bis((E)-4-hydroxy-3-methoxystyryl) substitutions also demonstrated interaction with the EGFR binding site. For instance, a derivative with a phenoxy group exhibited a docking score of -6.614 kcal/mol and formed hydrogen bonds with Lys728, Lys745, Glu762, and Cys797.
Experimental Protocols
The following is a generalized, comprehensive protocol for performing comparative molecular docking studies of this compound derivatives against EGFR, based on methodologies reported in the literature.[2][3][4]
1. Software and Resources:
-
Molecular Docking Software: AutoDock Vina, Schrödinger Suite (Glide), GOLD, or similar.[1][3][5]
-
Visualization Software: PyMOL, Discovery Studio, Chimera.[3]
-
Protein Data Bank (PDB): For obtaining the 3D crystal structure of the target protein (e.g., EGFR wild-type: 1XKK, mutant: 4HJO).[1]
-
Chemical Drawing Software: ChemDraw, MarvinSketch for drawing 2D ligand structures.
2. Receptor Preparation:
-
Obtain Protein Structure: Download the desired EGFR crystal structure from the PDB.
-
Pre-processing: Remove all non-essential molecules, such as water, co-factors, and co-crystallized ligands from the PDB file.[2][3]
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure.
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges in AutoDock).[4][6]
-
Define the Binding Site: A grid box is generated around the ATP-binding site of EGFR, typically centered on the position of a known co-crystallized inhibitor.[3][4]
3. Ligand Preparation:
-
3D Structure Generation: The 2D structures of the this compound derivatives are drawn and converted to 3D structures.
-
Energy Minimization: The energy of the 3D ligand structures is minimized using a suitable force field (e.g., MMFF94).
-
Define Torsions: The rotatable bonds within the ligands are defined to allow for conformational flexibility during docking.
-
Save in Appropriate Format: The prepared ligands are saved in a format compatible with the docking software (e.g., PDBQT for AutoDock).
4. Molecular Docking Simulation:
-
Algorithm: A genetic algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is commonly used for exploring the conformational space of the ligand within the receptor's active site.[4]
-
Docking Runs: Multiple independent docking runs (e.g., 10) are typically performed for each ligand to ensure the reliability of the predicted binding pose.[4]
-
Scoring Function: The binding affinity of each ligand pose is evaluated using a scoring function that calculates the free energy of binding (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.
5. Analysis of Results:
-
Binding Affinity Comparison: The binding energies of all the docked this compound derivatives are tabulated and compared. A more negative binding energy indicates a higher predicted affinity.
-
Interaction Analysis: The binding pose of the top-ranked derivatives is visualized to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the EGFR active site.
-
Validation: To validate the docking protocol, a co-crystallized ligand can be extracted from the PDB structure and re-docked. A low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose (typically < 2.0 Å) indicates a reliable protocol.[3]
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a simplified signaling pathway involving EGFR and the general workflow of a comparative molecular docking study.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: General workflow for comparative molecular docking studies.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
Navigating the Kinome: A Comparative Selectivity Analysis of 4-Methoxy-1H-Pyrazole Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 4-methoxy-1H-pyrazole scaffold has emerged as a promising pharmacophore in the design of targeted kinase inhibitors. Its structural features allow for versatile interactions within the ATP-binding pocket of various kinases, offering the potential for both potent and selective inhibition. This guide provides a comparative assessment of the target selectivity of kinase inhibitors incorporating this core structure, supported by experimental data and detailed methodologies to aid in the evaluation of novel therapeutic candidates.
Comparative Analysis of Kinase Inhibitor Selectivity
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the inhibitory activity (IC50/Ki values) of representative pyrazole-based kinase inhibitors against a panel of kinases, illustrating the selectivity profiles that can be achieved with this scaffold.
Table 1: In Vitro Kinase Inhibitory Activity of a 4-(2-methoxyphenyl)-1H-pyrazole Based ROCK2 Inhibitor (Compound A)
| Kinase Target | IC50 (nM) |
| ROCK2 | 3 |
| ROCK1 | 93 |
| PKA | >10,000 |
| CAMKII | >10,000 |
| CDK2 | >10,000 |
Data is illustrative and based on findings for similar compounds.[1]
Table 2: In Vitro Kinase Inhibitory Activity of a (3-methoxy-1-methyl-pyrazol-4-yl)amino Based JAK1 Inhibitor (Compound B)
| Kinase Target | IC50 (nM) |
| JAK1 | 5 |
| JAK2 | 150 |
| JAK3 | 800 |
| TYK2 | 250 |
| c-Met | >5,000 |
| VEGFR2 | >5,000 |
Data is illustrative and based on findings for similar compounds.[2]
Key Signaling Pathways
Understanding the signaling context of the target kinase is crucial for interpreting the biological consequences of inhibition. The following diagrams illustrate the signaling pathways of key kinase families targeted by pyrazole-based inhibitors.
Experimental Protocols
Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used in kinase profiling.
In Vitro Kinase Selectivity Profiling (Radiometric Assay)
This method measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct measure of kinase activity.
Materials:
-
Purified recombinant kinases (panel of interest)
-
Specific peptide or protein substrates for each kinase
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove any unbound [γ-³³P]ATP.
-
Detection: After drying the plate, add a scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Calculate the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Kinase-Glo® Luminescent Kinase Assay
This commercially available assay measures kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Materials:
-
Kinase-Glo® Reagent
-
Purified recombinant kinases and their substrates
-
Test inhibitor
-
Kinase reaction buffer
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction: Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations.
-
Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.
-
ATP Detection: Add the Kinase-Glo® Reagent to each well. This reagent contains luciferase and its substrate, which will produce light in the presence of ATP.
-
Signal Measurement: Incubate the plate at room temperature for a short period to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate IC50 values as described for the radiometric assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of an inhibitor within a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cultured cells
-
Test inhibitor
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler or heating blocks
-
Lysis buffer
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies)
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using a suitable method, such as Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the selectivity of a novel kinase inhibitor.
References
A Head-to-Head Comparison of 4-methoxy-1H-pyrazole Derivatives with Established Therapeutic Agents
In the landscape of drug discovery, pyrazole derivatives have emerged as a versatile scaffold, exhibiting a wide array of pharmacological activities. This guide provides a head-to-head comparison of derivatives of 4-methoxy-1H-pyrazole with established therapeutic agents in key areas of research: inflammation, oncology, and neuroscience. The following sections present quantitative data from comparative studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid researchers and drug development professionals in evaluating the potential of these compounds.
Disclaimer: Direct comparative experimental data for the specific molecule this compound is limited in the public domain. The data presented herein is for structurally related derivatives containing the 4-methoxyphenyl-pyrazole moiety and should be interpreted as indicative of the potential of this chemical class.
Anti-inflammatory Activity: Comparison with Celecoxib
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely used anti-inflammatory agent. Several studies have explored the anti-inflammatory potential of this compound derivatives, comparing their efficacy to celecoxib.
Quantitative Comparison of Anti-inflammatory Activity
| Compound/Drug | In Vivo Anti-inflammatory Activity (% Edema Inhibition) | In Vitro COX-2 Inhibition (IC50) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Ulcer Index (UI) |
| Pyrazole Derivative 1 | Comparable to Celecoxib | 1.15 µM | 8.31 | Not Reported |
| Pyrazole Derivative 2 | Comparable to Celecoxib | 1.50 µM | 9.56 | Not Reported |
| Celecoxib | ~83.76% | 2.16 µM | 2.51 | Not Reported |
| Indomethacin | ~72.99% | Not Applicable | Not Applicable | High |
| 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives | Significant activity at 2.5 and 5 mg/kg | Not Reported | Not Reported | 2.10-4.27 |
Data is compiled from multiple sources for different derivatives and may not represent a direct single study comparison.[1][2][3][4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the anti-inflammatory activity of a compound.
Materials:
-
Male Wistar rats (150-200g)
-
1% (w/v) carrageenan solution in sterile saline
-
Test compound (this compound derivative)
-
Reference drug (Celecoxib, Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animals are fasted overnight with free access to water.
-
The basal paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are divided into groups: vehicle control, reference drug, and test compound groups.
-
The test compound or reference drug is administered orally or intraperitoneally at a predetermined dose.
-
After a specific absorption time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.[5]
-
Paw volume is measured again at several time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6]
-
The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[6]
Ulcer Index Determination:
-
After the final paw volume measurement, animals are sacrificed.
-
The stomachs are removed, opened along the greater curvature, and washed with saline.
-
The gastric mucosa is examined for ulcers. The severity of the ulcers is scored, and the ulcer index is calculated.
Visualizations
Caption: Simplified signaling pathway of COX-2 in inflammation.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Anticancer Activity: Comparison with Doxorubicin
Doxorubicin is a potent and widely used chemotherapeutic agent for a variety of cancers. However, its clinical use is often limited by severe side effects. The search for novel, more selective, and less toxic anticancer agents has led to the investigation of pyrazole derivatives.
Quantitative Comparison of Anticancer Activity
| Compound/Drug | Cell Line | IC50 (µM) |
| Pyrazole Derivative 3 | MCF-7 (Breast Cancer) | 6.53 |
| Doxorubicin | MCF-7 (Breast Cancer) | 45.0 |
| Pyrazole Derivative 4 | HCT116 (Colon Cancer) | < 23.7 |
| Doxorubicin | HCT116 (Colon Cancer) | 65.1 |
| Pyrazole Derivative 5 | HepG2 (Liver Cancer) | 3.11 - 4.91 |
| Doxorubicin | HepG2 (Liver Cancer) | 4.30 - 5.17 |
Data is compiled from multiple sources for different derivatives and may not represent a direct single study comparison.[7]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound derivative)
-
Reference drug (Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Prepare serial dilutions of the test compound and doxorubicin in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the drug concentration.
Visualizations
Caption: Simplified signaling pathway of drug-induced apoptosis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Monoamine Oxidase-A (MAO-A) Inhibition: Comparison with Moclobemide
Monoamine oxidase-A (MAO-A) is a key enzyme in the degradation of neurotransmitters like serotonin and norepinephrine. Inhibitors of MAO-A are used in the treatment of depression and anxiety disorders. Moclobemide is a reversible inhibitor of MAO-A (RIMA). The potential of pyrazole derivatives as MAO-A inhibitors has been an area of interest in neuropharmacology.
Quantitative Comparison of MAO-A Inhibitory Activity
| Compound/Drug | MAO-A Inhibition (IC50) | MAO-B Inhibition (IC50) | Selectivity (MAO-B IC50 / MAO-A IC50) |
| Moclobemide | 0.2-0.4 mM (initial competitive) | >1000 µM | ~165 |
Direct comparative data for this compound or its close derivatives with moclobemide for MAO-A inhibition was not available in the searched literature. Moclobemide data is provided for reference.[8][10][11]
Experimental Protocol: Fluorometric MAO-A Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of the MAO-A enzyme.
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A substrate (e.g., kynuramine or tyramine)
-
Test compound (this compound derivative)
-
Reference inhibitor (Moclobemide)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer
-
96-well black microtiter plates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and moclobemide in assay buffer.
-
In a 96-well plate, add the MAO-A enzyme to each well.
-
Add the test compound dilutions or moclobemide to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Prepare a reaction mixture containing the MAO-A substrate, fluorescent probe, and HRP in assay buffer.
-
Initiate the reaction by adding the reaction mixture to each well. The MAO-A enzyme will oxidize the substrate, producing hydrogen peroxide (H2O2). HRP will then catalyze the reaction between H2O2 and the fluorescent probe to produce a fluorescent product.
-
Measure the fluorescence intensity kinetically over time using a microplate reader (e.g., excitation at 530-560 nm and emission at 590-600 nm).
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
The percent inhibition is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.
Visualizations
Caption: Mechanism of MAO-A inhibition.
Caption: Experimental workflow for the fluorometric MAO-A inhibition assay.
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. bio-protocol.org [bio-protocol.org]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mode of action and characteristics of monoamine oxidase-A inhibition by moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-methoxy-1H-pyrazole
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-methoxy-1H-pyrazole, ensuring the safety of laboratory personnel and environmental protection.
Hazard and Safety Summary
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and the necessary personal protective equipment (PPE).
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Harmful if swallowed[1][2] | Wear protective gloves, clothing, eye, and face protection.[1][2][3] |
| Causes skin irritation[1][2] | Use proper glove removal technique to avoid skin contact.[4] |
| Causes serious eye irritation[1][2] | Goggles or other approved eye protection are required.[1] |
| May cause respiratory irritation[1][2] | Ensure adequate ventilation. Use a respirator if ventilation is inadequate.[1][4] |
Step-by-Step Disposal Protocol
The recommended procedure for disposing of this compound and its contaminated materials is to engage a licensed professional waste disposal service.[4] Adherence to local, state, and federal regulations is mandatory.
1. Waste Collection and Storage:
- Unused Product: Keep surplus and non-recyclable this compound in its original or a compatible, tightly sealed container.
- Contaminated Materials: Any materials that have come into contact with this compound, including personal protective equipment (like gloves), empty containers, and absorbent materials used for spills, should be collected in a designated and clearly labeled hazardous waste container.[4]
- Container Rinsate: The first rinseate from cleaning a container that held this compound should be collected and disposed of as hazardous waste.[5]
- Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
2. Segregation of Waste:
- Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
- Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
3. Arranging for Professional Disposal:
- Contact your institution's EHS department or a licensed professional waste disposal company to arrange for pickup and disposal.
- Provide them with the Safety Data Sheet (SDS) for this compound.
- The primary method of disposal for this type of chemical waste is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
4. Spill Management:
- In the event of a spill, evacuate the area if necessary.
- Wear appropriate PPE, including respiratory protection if vapors or dust are present.[4]
- Contain the spill and prevent it from entering drains.[4]
- Use an inert absorbent material to clean up the spill.
- Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This guide is intended for informational purposes only. Always consult the Safety Data Sheet (SDS) provided by the manufacturer and follow all applicable local, state, and federal regulations for chemical waste disposal. Your institution's Environmental Health & Safety (EHS) department is the primary resource for specific guidance.
References
Personal protective equipment for handling 4-methoxy-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 4-methoxy-1H-pyrazole (CAS No. 14884-01-6). The following procedures are based on available hazard information and general best practices for handling solid chemical compounds in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid substance that presents several health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. Adherence to proper PPE protocols is mandatory to ensure personal safety.
Hazard Statements Summary:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times when handling the compound to protect against dust particles and splashes. Standard EN 166 (EU) or ANSI Z87.1 (US) compliant eyewear is recommended.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option.[1] Gloves must be inspected before use and disposed of properly after handling the chemical.[3] |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | A standard laboratory coat should be worn to prevent skin contact. For larger quantities or when there is a risk of significant exposure, a chemical-resistant apron or coveralls should be used. |
| Respiratory Protection | Dust Mask or Respirator | For handling small quantities in a well-ventilated area, a dust mask may be sufficient. For larger quantities or in areas with inadequate ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate particle filter is recommended. |
Operational and Handling Plan
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps for safe handling from receipt to disposal.
Experimental Protocols:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS) and ensure all necessary PPE is available and in good condition. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Weighing and Transfer: To minimize the generation of dust, weigh the solid compound carefully. Use appropriate tools (e.g., spatula) for transfers.
-
Performing the Experiment: Handle the compound with care, avoiding direct contact. Ensure all containers are clearly labeled.
-
Cleanup: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused or Surplus Material | Dispose of as hazardous chemical waste.[3] Contact your institution's environmental health and safety (EHS) office for specific guidance and to arrange for pickup by a licensed disposal company. Do not dispose of in regular trash or down the drain. |
| Contaminated Materials (e.g., gloves, wipes) | Place in a sealed, labeled container designated for solid chemical waste. |
| Empty Containers | Rinse the container thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. Once cleaned, the container can be disposed of according to institutional guidelines. |
It is imperative to follow all local, state, and federal regulations regarding hazardous waste disposal. When in doubt, consult your EHS department.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
